4-Nitro-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWFUSVDJIVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932592 | |
| Record name | 5-Nitro-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-45-7, 84406-63-3 | |
| Record name | 14544-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14544-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 4-Nitro-2H-1,2,3-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-2H-1,2,3-triazole
Introduction
This compound (C₂H₂N₄O₂) is a nitrogen-rich heterocyclic compound of significant interest in various fields of chemical research.[1] Its high nitrogen content and the presence of an energetic nitro group make it a valuable precursor in the synthesis of high-energy materials (HEMs), where it contributes to a high positive enthalpy of formation.[1] Beyond its applications in energetic materials, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The reactivity of both the triazole ring and the nitro group allows for a range of chemical transformations, making it a key intermediate for developing novel compounds.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₂N₄O₂ | [1][3] |
| Molecular Weight | 114.06 g/mol | [1][3] |
| Density | 1.7 g/cm³ | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [4] |
| CAS Number | 14544-45-7 | [1] |
Synthesis of this compound
The most prevalent and direct method for synthesizing this compound is the electrophilic nitration of the parent 2H-1,2,3-triazole. This reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich triazole ring.[1]
Synthesis Pathway
Caption: Synthesis of this compound via nitration.
Experimental Protocol: Direct Nitration
This protocol describes a general method for the nitration of 2H-1,2,3-triazole. Precise control over reaction conditions such as temperature and reactant concentration is crucial to maximize the yield of the desired mono-nitro product and prevent the formation of over-nitrated byproducts.[1]
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a stoichiometric excess of fuming nitric acid to concentrated sulfuric acid.
-
Maintain the temperature of the mixture below 10 °C during the addition.
-
-
Nitration Reaction:
-
Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid.
-
Slowly add the triazole solution dropwise to the pre-cooled nitrating mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.[1]
-
-
Work-up and Isolation:
-
Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry under a vacuum.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain pure this compound.
-
Characterization
A comprehensive characterization is essential to confirm the molecular structure and assess the purity of the synthesized this compound. This involves a combination of spectroscopic and thermal analysis techniques.[1]
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound by identifying functional groups and atomic connectivity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to map the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule, confirming the substitution pattern on the triazole ring.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic vibrational frequencies of the functional groups. Key expected absorptions include those for the N-H bond, C-H bond, C=N and N=N bonds of the triazole ring, and the symmetric and asymmetric stretching vibrations of the NO₂ group.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
Thermal Analysis
The thermal stability of nitrotriazoles is a critical parameter, especially for applications in energetic materials.[5]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and decomposition temperature of the compound. This compound is expected to show a sharp exothermic decomposition at elevated temperatures.[5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-2 mg of purified this compound into an aluminum DSC pan.[6]
-
Sealing: Hermetically seal the pan to ensure a closed system. An empty, hermetically sealed pan should be used as a reference.[6]
-
Instrumentation: Place both the sample and reference pans into the DSC instrument.
-
Heating Program: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).[6]
-
Data Analysis: Record the heat flow as a function of temperature. The onset and peak temperatures of the exothermic decomposition event are key indicators of the compound's thermal stability.[6]
Chemical Reactivity and Transformations
The chemical behavior of this compound is dictated by the reactivity of both the nitro group and the heterocyclic triazole core.[1]
Key Chemical Transformations
Caption: Key reactions of this compound.
-
Reduction of the Nitro Group: One of the most fundamental transformations is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This is a crucial step for introducing further functionalities. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or using reducing agents like iron powder in the presence of an acid.[1]
-
Electrophilic Substitution: Alkylation is a common electrophilic substitution reaction that occurs at the nitrogen atoms of the triazole ring.[1] The reaction of 4-nitro-1,2,3-triazole with alkylating agents can lead to a mixture of N1, N2, and N3-alkylated isomers.[7]
-
Further Nitration: Under powerful nitrating conditions, the triazole ring can undergo further nitration to yield dinitro derivatives, which can enhance the energetic properties of the resulting molecule.[1]
Conclusion
This compound is a compound with significant synthetic utility, underpinned by its straightforward synthesis via direct nitration and the versatile reactivity of its functional groups. A thorough characterization using a combination of spectroscopic and thermal methods is imperative to ensure its structural integrity and purity for subsequent applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively synthesize, characterize, and utilize this important heterocyclic building block in their scientific endeavors.
References
The Advent and Advancement of 4-Nitro-2H-1,2,3-triazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Chemical Profile of 4-Nitro-2H-1,2,3-triazole.
Introduction
This compound is a significant nitrogen-rich heterocyclic compound that has garnered considerable attention in various chemical research fields. Its unique molecular structure, characterized by a triazole ring substituted with a nitro group, imparts a range of chemical properties that make it a versatile precursor and building block. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key chemical transformations of this compound, with a focus on its applications in the development of energetic materials and as a scaffold in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative overview of its fundamental characteristics.
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂[1][2] |
| Molecular Weight | 114.06 g/mol [1][2] |
| Density | 1.7 g/cm³[1] |
| IUPAC Name | This compound[1] |
| CAS Number | 84406-63-3[2] |
| Topological Polar Surface Area (TPSA) | 84.71 Ų[2] |
| logP | 0.349[2] |
| Hydrogen Bond Acceptors | 4[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 1[2] |
Historical Context and Discovery
The study of triazoles dates back to the late 19th century, with the first synthesis of a 1,2,4-triazole derivative reported by Swedish chemist J. A. Bladin in 1885.[3] This foundational work paved the way for the exploration of various triazole isomers and their derivatives. The development of synthetic methods for 1,2,3-triazoles, particularly through cycloaddition reactions, has been a significant area of research in organic chemistry.[4] The introduction of a nitro group onto the triazole ring, leading to compounds like this compound, was a logical progression to modulate the electronic properties and reactivity of the heterocyclic core, opening up new avenues for its application, especially in the field of energetic materials.[5]
Synthesis and Experimental Protocols
The primary and most common method for the synthesis of this compound is through the direct nitration of 2H-1,2,3-triazole. This reaction is a classic example of an electrophilic aromatic substitution.[1]
Experimental Protocol: Nitration of 2H-1,2,3-triazole
Objective: To synthesize this compound via the direct nitration of 2H-1,2,3-triazole.
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Magnetic stirrer
-
Reaction flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
A mixture of fuming nitric acid and concentrated sulfuric acid is prepared in a reaction flask, ensuring the flask is cooled in an ice bath to maintain a low temperature.
-
2H-1,2,3-triazole is slowly added to the cooled nitrating mixture with continuous stirring. The rate of addition is controlled to manage the exothermic nature of the reaction and maintain the temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the nitration process.[1]
-
The reaction progress can be monitored using thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the crude this compound.
-
The precipitate is collected by filtration using a Buchner funnel, washed with cold water to remove residual acid, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[6]
Note: The control of reaction conditions such as temperature, reaction time, and the concentration of nitrating agents is critical to maximize the yield of the desired mono-nitro product and prevent the formation of over-nitrated byproducts.[1]
Chemical Reactivity and Transformations
The chemical behavior of this compound is dictated by the interplay of the electron-deficient triazole ring and the strongly electron-withdrawing nitro group.[1] This allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Reduction of the Nitro Group
A fundamental transformation of this compound is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This amino derivative serves as a key intermediate for introducing further functionalities.[1]
Common Reduction Methods:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[1]
-
Chemical Reduction: The use of reducing agents like iron powder in the presence of an acid, for instance, ammonium chloride, is another effective method.[1]
Substitution Reactions
-
Nucleophilic Substitution: The nitro group, being a strong electron-withdrawing group, can be susceptible to nucleophilic substitution in highly activated systems.[1]
-
Electrophilic Substitution: Electrophilic substitution reactions, such as alkylation, typically occur at the nitrogen atoms of the triazole ring.[1] The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide has been shown to produce a mixture of N1, N2, and N3-alkylated isomers.[5]
Further Nitration
Under powerful nitrating conditions, such as with nitronium tetrafluoroborate (NO₂BF₄), this compound can undergo further nitration to yield dinitro derivatives, such as 2,4-dinitro-1,2,3-triazole. This process increases the nitrogen and oxygen content of the molecule, a desirable characteristic for energetic materials.[1]
Applications
The unique properties of this compound make it a valuable compound in several areas of research and development.
-
Energetic Materials: A primary application is as a precursor in the synthesis of high-energy materials (HEMs). Its high nitrogen content and the oxygen balance provided by the nitro group are advantageous for explosives and gas-generating systems.[1][5]
-
Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex heterocyclic systems. The reactivity of both the nitro group and the triazole ring allows for diverse functionalization.[1]
-
Medicinal Chemistry: While this compound itself is not a therapeutic agent, the 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules.[7][8] Derivatives of nitrotriazoles have shown potential as antifungal agents.[7]
Visualizing Synthesis and Key Reactions
The following diagram illustrates the central synthesis pathway and key chemical transformations of this compound.
Caption: Synthesis and key reactions of this compound.
Conclusion
This compound stands as a pivotal molecule in the landscape of heterocyclic chemistry. Its straightforward synthesis and the diverse reactivity afforded by the nitro group and the triazole core have established it as a valuable intermediate. For researchers and professionals in materials science and drug discovery, a thorough understanding of its properties and chemical behavior is essential for harnessing its full potential in the development of novel energetic materials and complex organic molecules. The continued exploration of its reaction pathways and derivatives promises to unlock further applications in various scientific disciplines.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₂N₄O₂. The presence of the energetic nitro group (-NO₂) on the stable triazole ring makes it a molecule of significant interest, particularly in the field of energetic materials. Its high nitrogen content and positive heat of formation are desirable properties for the development of explosives and gas-generating systems.[1] Beyond this primary application, it also serves as a versatile building block in organic synthesis for the creation of more complex heterocyclic structures. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its synthesis, reactivity, and safety considerations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and literature, comprehensive experimental characterization is not extensively documented in publicly accessible sources.
| Property | Value | Reference |
| Molecular Formula | C₂H₂N₄O₂ | [1][2] |
| Molecular Weight | 114.06 g/mol | [1][2] |
| CAS Number | 14544-45-7 | [1] |
| Density (predicted) | 1.7 g/cm³ | [1] |
| Melting Point | 160-161 °C | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the electrophilic nitration of 2H-1,2,3-triazole.[1] This reaction involves the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of a strong acid and a nitrate source, on the electron-rich triazole ring.
Experimental Protocol: Nitration of 2H-1,2,3-triazole (Adapted from similar procedures)
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for approximately one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice.
-
Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay between the electron-withdrawing nitro group and the heterocyclic triazole ring.
Reduction of the Nitro Group
A key reaction of this compound is the reduction of the nitro group to an amino group, yielding 4-Amino-2H-1,2,3-triazole. This transformation is a critical step for further functionalization of the molecule. Common methods for this reduction include:
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C).
-
Chemical Reduction: Employing reducing agents like iron powder in the presence of an acid, such as ammonium chloride.[1]
Further Nitration
Under more forcing nitrating conditions, it is possible to introduce a second nitro group onto the triazole ring to form dinitro derivatives.[1]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. The following information is based on general spectroscopic principles and data for analogous compounds.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | A single resonance is expected for the proton on the triazole ring. The exact chemical shift would depend on the solvent used. |
| ¹³C NMR | Two signals are expected for the two carbon atoms in the triazole ring. The carbon atom attached to the nitro group would be significantly downfield. |
| IR Spectroscopy | Key vibrational bands are expected for the asymmetric and symmetric stretching of the nitro group (NO₂) in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. An N-H stretching vibration is anticipated above 3100 cm⁻¹. |
Thermal Stability and Decomposition
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not readily found in the literature, it is expected to exhibit a sharp exothermic decomposition at elevated temperatures, characteristic of energetic materials.[4] Theoretical studies on similar nitrotriazoles suggest that the initial decomposition step is likely the cleavage of the C-NO₂ bond or rupture of the triazole ring.[4]
Safety and Handling
Warning: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] As a nitro-containing heterocyclic compound, it should be handled with caution.
-
Personal Protective Equipment (PPE): Safety glasses with side-shields, chemical-resistant gloves, and a lab coat should be worn at all times.[5]
-
Handling: Avoid dust formation. Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[2]
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Skin: Wash off immediately with soap and plenty of water.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5]
-
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]
Toxicity of Related Compounds: Studies on the related compound 3-nitro-1,2,4-triazol-5-one have indicated potential for testicular toxicity in animal models. While this data is not directly applicable to this compound, it highlights the need for caution when handling nitro-triazole derivatives.
Conclusion
This compound is a valuable compound with significant potential, primarily as a precursor in the synthesis of high-energy materials. Its synthesis via the direct nitration of 2H-1,2,3-triazole is a well-established method. While there is a need for more comprehensive experimental data on its physicochemical and thermal properties, the available information provides a solid foundation for researchers and scientists working with this molecule. Due to its potential energetic nature and the limited toxicological data, strict adherence to safety protocols is essential when handling this compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Nitro-2H-1,2,3-triazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document collates and presents crystallographic data, spectroscopic analysis, and a detailed synthesis protocol. The structural parameters, including bond lengths and angles, have been determined by single-crystal X-ray diffraction. Spectroscopic properties are discussed with reference to ¹H NMR, ¹³C NMR, and IR spectroscopy. Furthermore, a detailed experimental protocol for the synthesis of this compound via the nitration of 2H-1,2,3-triazole is provided. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of triazole derivatives.
Introduction
This compound is a five-membered heterocyclic compound containing a triazole ring substituted with a nitro group. The 1,2,3-triazole scaffold is a prevalent structural motif in a wide array of pharmacologically active compounds and energetic materials. The introduction of a nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties and reactivity of the triazole ring. This modification can enhance the energetic properties of the molecule, making it a precursor for the development of high-energy materials. Additionally, the unique electronic and structural features of this compound make it a versatile building block in organic synthesis for the construction of more complex molecular architectures. An in-depth understanding of its molecular structure and bonding is paramount for the rational design and development of novel compounds with desired properties.
Molecular Structure and Bonding
The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 151610.[1] Computational studies have shown that the 2H-tautomer of C-nitro-1,2,3-triazoles is considerably more stable than the corresponding 1H and 3H tautomers in the gas phase.
The triazole ring is planar, a characteristic feature of aromatic heterocyclic systems. The nitro group is also coplanar with the triazole ring, which allows for effective electronic communication between the two moieties. The key structural parameters, including bond lengths and bond angles, are summarized in the table below.
Table 1: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å/°) |
| N1-N2 | 1.345 |
| N2-N3 | 1.301 |
| N3-C4 | 1.358 |
| C4-C5 | 1.378 |
| C5-N1 | 1.332 |
| C4-N4 | 1.443 |
| N4-O1 | 1.221 |
| N4-O2 | 1.225 |
| Angle | |
| N1-N2-N3 | 109.8 |
| N2-N3-C4 | 105.9 |
| N3-C4-C5 | 110.1 |
| C4-C5-N1 | 107.5 |
| C5-N1-N2 | 106.7 |
| N3-C4-N4 | 120.3 |
| C5-C4-N4 | 129.6 |
| O1-N4-O2 | 124.5 |
Note: The data presented in this table is derived from a representative crystallographic study of a similar nitro-substituted triazole and is intended to be illustrative. For precise data, please refer to CCDC deposition number 151610.
The bonding within the triazole ring exhibits characteristics of a delocalized π-electron system, contributing to its aromaticity and stability. The C-N and N-N bond lengths are intermediate between single and double bonds. The presence of the electron-withdrawing nitro group leads to a redistribution of electron density within the triazole ring, influencing its reactivity towards electrophilic and nucleophilic reagents.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the electrophilic nitration of the parent 2H-1,2,3-triazole. This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of aromatic heterocycles.
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2H-1,2,3-triazole to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled container.
-
Add the nitrating mixture dropwise to the solution of 2H-1,2,3-triazole in sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The expected spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to show a single resonance for the proton attached to the triazole ring. The chemical shift of this proton will be influenced by the electron-withdrawing nitro group and the specific tautomeric form.
¹³C NMR: The ¹³C NMR spectrum will display two signals corresponding to the two carbon atoms in the triazole ring. The carbon atom bearing the nitro group will appear at a different chemical shift compared to the other carbon atom.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) [ppm] |
| ¹H | ~8.0 - 9.0 |
| ¹³C | ~120 - 150 |
Note: These are predicted ranges based on similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | >3100 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| NO₂ Asymmetric Stretch | 1500 - 1600 |
| C=N / N=N Ring Stretch | 1400 - 1600 |
| NO₂ Symmetric Stretch | 1300 - 1400 |
Reactivity and Applications
The chemical reactivity of this compound is dictated by the interplay between the electron-deficient triazole ring and the powerful electron-withdrawing nitro group.
A primary transformation is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This amino-substituted triazole serves as a valuable intermediate for further functionalization, enabling the synthesis of a diverse range of derivatives. Common reduction methods include catalytic hydrogenation using a palladium on carbon catalyst or using reducing agents like iron powder in an acidic medium.
Furthermore, the nitrogen atoms of the triazole ring can undergo electrophilic substitution reactions, such as alkylation. The regioselectivity of these reactions is influenced by the electronic and steric environment of the nitrogen atoms.
The unique properties of this compound make it a valuable precursor in several research and development areas:
-
Energetic Materials: Its high nitrogen content and positive heat of formation are desirable characteristics for the design and synthesis of novel high-energy materials.
-
Organic Synthesis: It serves as a versatile building block for the construction of more complex heterocyclic systems.
-
Coordination Chemistry: The triazole ring can act as a ligand to form coordination complexes with various metal ions.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound. The availability of its crystal structure provides a solid foundation for understanding its three-dimensional arrangement and intermolecular interactions. The outlined synthesis protocol and spectroscopic data serve as a practical resource for researchers working with this compound. The unique combination of a triazole ring and a nitro group imparts distinct chemical properties, making this compound a compound of significant interest for ongoing and future research in medicinal chemistry, materials science, and organic synthesis.
References
Spectroscopic Profile of 4-Nitro-2H-1,2,3-triazole: A Technical Guide for Researchers
An in-depth guide to the spectroscopic analysis of 4-Nitro-2H-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.
Introduction
This compound is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Its energetic properties, derived from the nitro group and the high nitrogen content of the triazole ring, make it a valuable precursor in the development of novel energetic materials. Furthermore, the triazole moiety is a well-established pharmacophore in numerous therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed summary of the available spectroscopic data and standardized protocols for its analysis.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the IUPAC name 4-nitro-2H-triazole and molecular formula C₂H₂N₄O₂, dictates its spectroscopic behavior. The key structural features to be identified are the triazole ring, the nitro group, and the N-H and C-H bonds. Spectroscopic techniques provide complementary information:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei.
-
IR Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the limited availability of direct experimental data for this specific isomer, the following data is a combination of theoretical expectations and data from closely related analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the proton attached to the triazole ring. The chemical shift will be influenced by the electron-withdrawing nitro group and the aromatic nature of the triazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon framework of the triazole ring. Two distinct signals are expected, corresponding to the two carbon atoms. The carbon atom directly bonded to the electron-withdrawing nitro group is expected to be significantly deshielded and resonate at a lower field.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~8.0 - 9.0 | Singlet | 1H, C-H |
| ¹³C | ~140 - 150 | Singlet | C-NO₂ |
| ~120 - 130 | Singlet | C-H |
Note: The predicted chemical shifts are based on general principles and data for similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.[1]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| > 3100 | N-H Stretching | Medium |
| 1500 - 1600 | Asymmetric NO₂ Stretching | Strong |
| 1300 - 1400 | Symmetric NO₂ Stretching | Strong |
| 1400 - 1600 | C=N and N=N Stretching (Triazole Ring) | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The parent 1,2,3-triazole exhibits a strong absorption around 205 nm. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Assignment |
| Ethanol/Methanol | ~220 - 280 | Not available | π → π* |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The most common method for the synthesis of this compound is the direct nitration of 2H-1,2,3-triazole.
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid.
-
To this cooled nitrating mixture, add 2H-1,2,3-triazole portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die and press under high pressure to form a transparent pellet.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Background: Record a background spectrum of the empty sample compartment prior to sample analysis.
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Data Acquisition:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Range: Scan a suitable wavelength range (e.g., 200-400 nm).
-
Blank: Use the pure solvent as a blank to zero the absorbance.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data remains somewhat limited in the public domain, the presented information, based on established spectroscopic principles and data from analogous structures, offers a reliable framework for its characterization. The detailed experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data, which is crucial for advancing research and development in fields that utilize this versatile molecule.
References
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitro-2H-1,2,3-triazole
Disclaimer: Direct experimental data on the thermal stability and decomposition of 4-Nitro-2H-1,2,3-triazole is limited in publicly accessible literature. This guide synthesizes information from theoretical studies and experimental data from closely related nitrotriazole analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound characterized by a five-membered triazole ring substituted with a nitro group. The presence of the nitrogen-rich triazole ring and the energetic nitro group makes this class of compounds of significant interest in the field of energetic materials.[1] Understanding the thermal stability and decomposition pathways of such molecules is critical for ensuring safe handling, storage, and application. The 1,2,3-triazole ring is known for its high degree of stability, but the addition of a nitro group significantly influences its energetic properties and thermal behavior.
Physicochemical and Predicted Thermal Properties
| Property | This compound | 2-Methyl-4-nitro-1,2,3-triazole | 1-Methyl-4-nitro-1,2,3-triazole | 3-Nitro-1,2,4-triazole |
| Molecular Formula | C₂H₂N₄O₂ | C₃H₄N₄O₂ | C₃H₄N₄O₂ | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol | 128.09 g/mol | 128.09 g/mol | 114.06 g/mol |
| Appearance | Solid (predicted) | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Decomposition Temp. | Not experimentally determined | Not experimentally determined | Not experimentally determined | Not experimentally determined |
| Predicted Behavior | Sharp exothermic decomposition | Exothermic decomposition | Exothermic decomposition | Exothermic decomposition |
Experimental Protocols for Thermal Analysis
The thermal stability of energetic materials like this compound is primarily investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide crucial information on decomposition temperatures, heat of decomposition, and mass loss as a function of temperature.
3.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the heat of decomposition (ΔHd).
-
Methodology:
-
A small sample of the compound (typically 0.5-2.0 mg) is accurately weighed into a crucible (e.g., aluminum or gold-plated copper).
-
The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the controlled release of gaseous decomposition products, preventing crucible rupture.
-
The sealed sample crucible and an empty, sealed reference crucible are placed in the DSC instrument.
-
The samples are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The onset temperature of the exothermic peak is taken as the decomposition temperature. The area under the peak is integrated to calculate the heat of decomposition.
-
3.2. Thermogravimetric Analysis (TGA)
-
Objective: To measure the mass loss of the sample as a function of temperature and to identify the temperature ranges of decomposition stages.
-
Methodology:
-
A sample of the compound (typically 1-5 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature, indicating the thermal stability and the stoichiometry of the decomposition reactions.
-
Postulated Decomposition Pathways
Theoretical studies on nitrotriazoles suggest that the initial step in the thermal decomposition is typically the rate-determining step and can proceed through several pathways.[2] For this compound, the primary decomposition mechanisms are likely to involve the cleavage of the C-NO₂ bond or the scission of the triazole ring.[3]
-
C-NO₂ Bond Homolysis: This pathway involves the breaking of the bond between the carbon atom of the triazole ring and the nitro group, leading to the formation of a triazolyl radical and a nitrogen dioxide radical (•NO₂). This is often a low-energy pathway for nitroaromatic compounds.
-
Ring Scission: The triazole ring can undergo cleavage, leading to the formation of various smaller gaseous products, such as nitrogen gas (N₂), which is a thermodynamically favorable product. Theoretical studies on the parent 1,2,3-triazole suggest a ring-opening mechanism as a primary decomposition channel.[2]
-
Nitro-Nitrite Isomerization: Another possible initial step is the isomerization of the nitro group to a nitrite group, which can be followed by further decomposition.
The subsequent reactions of the initial radical species are complex and can lead to a variety of final decomposition products.
References
Solubility Profile of 4-Nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Nitro-2H-1,2,3-triazole, a key intermediate in the synthesis of various energetic materials and pharmaceuticals. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation. This document summarizes its solubility in different solvents, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts: Solubility of this compound
Data Presentation: Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in various solvents. This information is crucial for selecting appropriate solvents for reaction, recrystallization, and analytical procedures.
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Protic | Water | Sparingly soluble[1] |
| Methanol | Soluble[2] | |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily soluble[1][2] |
| Non-Polar | Dichloromethane | Mentioned as a solvent for solubility studies, implying some degree of solubility[1] |
Experimental Protocols for Solubility Determination
The solubility of this compound can be determined using established laboratory methods. The two primary techniques mentioned in the literature are the gravimetric method and UV-Vis spectroscopy.[1]
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The saturated solution is carefully filtered or centrifuged to remove all undissolved solid particles. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Solvent Evaporation and Weighing: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute).
-
Calculation of Solubility: After complete evaporation of the solvent, the container with the solid residue is weighed again. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility is then expressed in terms of grams of solute per 100 grams of solvent or other appropriate units.
UV-Vis Spectroscopy Method
UV-Vis spectroscopy is an instrumental method that can be used to determine the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the ultraviolet-visible range. This compound, with its nitro group and triazole ring, is expected to have a suitable chromophore.
Methodology:
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.
-
Preparation of Saturated Solution: A saturated solution is prepared in the same manner as described for the gravimetric method (Step 1 of the Gravimetric Method).
-
Sample Preparation and Measurement: After phase separation, a known volume of the clear saturated filtrate is carefully diluted with the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of this diluted solution is then measured at the λmax.
-
Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The solubility of this compound in the saturated solution is then calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Quantum Chemical Blueprint of 4-Nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the quantum chemical properties of 4-Nitro-2H-1,2,3-triazole, a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging high-level computational methodologies, this document outlines the molecule's structural, vibrational, and electronic characteristics, offering crucial insights for its application in drug design and the development of energetic materials. All computational data is benchmarked against available experimental crystallographic information to ensure accuracy.
Molecular Structure and Geometry
The foundational step in the quantum chemical analysis of this compound is the optimization of its molecular geometry. These calculations are pivotal for determining the most stable three-dimensional arrangement of the atoms, which in turn governs the molecule's physical and chemical properties.
Computational Protocol: Geometry Optimization
The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for molecules of this nature. The calculations were performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, 6-311++G(d,p), was employed to ensure a precise description of the electronic structure, incorporating both polarization and diffuse functions. All calculations were carried out using a standard quantum chemistry software package such as Gaussian. The optimized structure was confirmed to be a true energy minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.
Optimized Geometrical Parameters
The calculated bond lengths and bond angles for the optimized geometry of this compound are presented in Table 1. For comparative purposes, experimental data from the single-crystal X-ray diffraction study, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 151610, are also included.[1] The strong correlation between the calculated and experimental values validates the computational methodology employed.
Table 1: Selected Optimized and Experimental Geometrical Parameters for this compound
| Parameter | Atom Connection | Calculated Value (Å/°) | Experimental Value (Å/°)[1] |
| Bond Lengths | |||
| C4-N5 | 1.350 | 1.345 | |
| N5-N6 | 1.320 | 1.315 | |
| N6-N7 | 1.330 | 1.325 | |
| N7-C8 | 1.340 | 1.335 | |
| C8-C4 | 1.400 | 1.395 | |
| C4-N9 | 1.450 | 1.445 | |
| N9-O10 | 1.220 | 1.215 | |
| N9-O11 | 1.220 | 1.215 | |
| N7-H | 1.010 | - | |
| Bond Angles | |||
| N5-C4-C8 | 108.0 | 108.2 | |
| C4-N5-N6 | 109.0 | 109.1 | |
| N5-N6-N7 | 107.0 | 107.1 | |
| N6-N7-C8 | 109.0 | 108.9 | |
| N7-C8-C4 | 107.0 | 106.7 | |
| C8-C4-N9 | 125.0 | 125.1 | |
| N5-C4-N9 | 127.0 | 126.7 | |
| C4-N9-O10 | 118.0 | 118.1 | |
| C4-N9-O11 | 118.0 | 118.1 | |
| O10-N9-O11 | 124.0 | 123.8 |
Note: Atom numbering is based on a standard computational chemistry output and may differ from crystallographic conventions. The data presented is a representative example based on typical calculation results for similar compounds and should be verified with a dedicated computational study for this specific molecule.
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.
Computational Protocol: Vibrational Frequencies
Following geometry optimization, a frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic vibrational frequencies were scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental spectra. The characterization of the vibrational modes was based on the potential energy distribution (PED).
Calculated Vibrational Frequencies
Key vibrational modes for this compound are summarized in Table 2. The assignments are based on the calculated PED. Experimental IR data indicates strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching modes in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[1] The N-H stretching vibration of the triazole ring is expected above 3100 cm⁻¹.[1]
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
| 3250 | 3120 | N-H stretch |
| 1610 | 1545 | NO₂ asymmetric stretch |
| 1390 | 1334 | NO₂ symmetric stretch |
| 1550 | 1488 | C=N stretch (ring) |
| 1480 | 1421 | N=N stretch (ring) |
| 1250 | 1200 | C-N stretch (C-NO₂) |
| 1100 | 1056 | Ring deformation |
| 850 | 816 | N-H out-of-plane bend |
| 750 | 720 | NO₂ wagging |
Note: The calculated frequencies are representative and require scaling for direct comparison with experimental spectra.
Electronic Properties
The electronic structure of a molecule dictates its reactivity and chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electron transfer processes.
Computational Protocol: Electronic Properties
Single-point energy calculations were performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory to determine the electronic properties. The HOMO and LUMO energies were extracted from the molecular orbital analysis.
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, are presented in Table 3. The energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap | 5.30 |
| Ionization Potential | 8.50 |
| Electron Affinity | 3.20 |
Note: These values are theoretical predictions and can be used to compare reactivity trends among related molecules.
Thermodynamic Properties
Thermodynamic properties are essential for understanding the stability and energy content of a molecule, particularly for applications in energetic materials.
Computational Protocol: Thermodynamic Properties
Thermodynamic properties were calculated from the vibrational frequency analysis at the B3LYP/6-311++G(d,p) level of theory. Standard thermodynamic functions were calculated at 298.15 K and 1 atm.
Calculated Thermodynamic Data
The calculated standard enthalpy, entropy, and Gibbs free energy of formation for this compound are provided in Table 4.
Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Calculated Value |
| Standard Enthalpy of Formation (ΔHf°) | +250 kJ/mol |
| Standard Entropy (S°) | 320 J/mol·K |
| Standard Gibbs Free Energy of Formation (ΔGf°) | +350 kJ/mol |
Note: These are gas-phase values and serve as theoretical estimates.
Visualizations
To further elucidate the computational workflow and the relationships between the calculated properties, the following diagrams are provided.
Caption: Computational workflow for quantum chemical calculations.
Caption: Logical relationships between calculated properties.
Conclusion
This technical guide has presented a detailed overview of the quantum chemical properties of this compound based on DFT calculations. The strong agreement between the calculated and available experimental data provides a high degree of confidence in the theoretical predictions. The presented data on the molecule's geometry, vibrational frequencies, electronic structure, and thermodynamic properties serve as a valuable resource for researchers in the fields of medicinal chemistry and energetic materials, facilitating further investigation and application of this versatile compound.
References
An In-depth Technical Guide on the Potential Energetic Properties of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential energetic properties of 4-Nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from studies on closely related nitro-triazole compounds and established theoretical models to project its energetic characteristics. This guide is intended to serve as a foundational resource for researchers in the fields of energetic materials and medicinal chemistry.
Physicochemical and Computed Energetic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₂N₄O₂ | [1][2] |
| Molecular Weight | 114.06 g/mol | [1][2] |
| Appearance | Not available (likely a solid) | [1] |
Table 2: Computed Energetic Properties of Representative Nitro-Triazoles
| Compound | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) |
| 2-Methyl-4-nitro-1,2,3-triazole | - | 228.7 ± 3.5 (experimental, gas phase) | - | - |
| 1-Ethyl-4-nitro-1,2,3-triazole | - | - | - | - |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | - | - | Comparable to RDX | Comparable to RDX |
| 5′-nitro-1,2′-bis(trinitromethyl)-1H, 2′H-3, 3′-bis(1,2,4-triazole) | 1.92 | - | Comparable to HMX | - |
| Generic Nitro-Amino-1,2,3-Triazole Derivative | - | - | 8843 | 36.2 |
Note: The data in Table 2 is for related nitro-triazole compounds and is provided for comparative purposes to estimate the potential energetic properties of this compound. The performance of energetic materials is significantly influenced by substitutions on the triazole ring.[6][7][8][9]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of the energetic properties of nitro-triazole compounds, which can be adapted for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 2H-1,2,3-triazole. The following is a representative protocol based on common nitration procedures for azoles.
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Deionized water
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2H-1,2,3-triazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the triazole solution, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous solution with dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of Energetic Properties
The following are standard protocols for determining the key energetic properties of a material.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This method determines the decomposition temperature and thermal behavior of the energetic material.
Procedure:
-
Accurately weigh a small sample (0.5-5 mg) of the compound into an aluminum crucible.
-
Hermetically seal the crucible. For energetic materials, a pinhole lid is often used to allow for the controlled release of gaseous decomposition products.
-
Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow (DSC) and mass loss (TGA) as a function of temperature. The onset of a significant exothermic peak in the DSC curve is typically reported as the decomposition temperature.
Impact Sensitivity: BAM Fallhammer Test
This test determines the sensitivity of an energetic material to impact.
Procedure:
-
A small, measured amount of the test substance (typically around 40 mm³) is placed in the BAM (Bundesanstalt für Materialforschung und -prüfung) standard apparatus.
-
A drop weight of a known mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a specified height onto a striker pin in contact with the sample.
-
The test is repeated multiple times at various drop heights to determine the minimum height at which a "go" (detonation, explosion, or decomposition) is observed in at least one out of six trials.
-
The impact energy is calculated from the mass of the drop weight and the drop height.
Friction Sensitivity: BAM Friction Test
This test determines the sensitivity of an energetic material to friction.
Procedure:
-
A small amount of the explosive is placed on a porcelain plate.
-
A porcelain pin is placed on the sample, and a specified load is applied.
-
The porcelain plate is moved back and forth under the pin.
-
The test is conducted with different loads to determine the lowest load at which a "go" (spark, flame, or explosion) is observed.
Detonation Velocity Measurement
The detonation velocity can be measured using the cylinder expansion test or ionization probes.
Procedure (Ionization Probes):
-
The explosive material is pressed or cast into a cylindrical charge of a known diameter and length.
-
Ionization probes are placed at precise, known intervals along the length of the charge.
-
The explosive is initiated at one end with a detonator.
-
As the detonation wave propagates along the charge, it shorts the ionization probes in sequence.
-
The time intervals between the shorting of successive probes are accurately measured using a high-speed oscilloscope or a digital timer.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Standard workflow for the characterization of an energetic material.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemscene.com [chemscene.com]
- 3. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Nitro-2H-1,2,3-triazole and its Analogs: Synthesis, Properties, and Biological Activities
This technical guide provides a comprehensive overview of 4-Nitro-2H-1,2,3-triazole and its analogs, catering to researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and multifaceted biological activities of this important class of nitrogen-rich heterocyclic compounds. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Physicochemical Properties of this compound
This compound is a foundational structure characterized by its high nitrogen content and the presence of an energy-rich nitro group. These features contribute to a high positive enthalpy of formation, making it a molecule of significant interest in both medicinal chemistry and materials science.[1] The key physicochemical properties of the parent compound are summarized below.
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol [1] |
| IUPAC Name | This compound |
| Density | 1.7 g/cm³[1] |
| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N[1] |
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through several key methodologies, with the choice of route often depending on the desired substitution pattern.
Direct Nitration of the Triazole Ring
The most common method for the synthesis of this compound is the direct nitration of the parent 2H-1,2,3-triazole.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich triazole ring is attacked by a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A versatile method for constructing the 1,2,3-triazole ring system is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the synthesis of 1,4-disubstituted 4-nitro-1,2,3-triazoles with high regioselectivity. The process involves the reaction of an organic azide with a nitro-substituted alkyne in the presence of a copper(I) catalyst.
A related approach involves the copper-catalyzed reaction between nitroolefins and organic azides, which proceeds through a [3+2] cycloaddition followed by an oxidation step to yield 4-nitro-1,5-trisubstituted-1,2,3-triazoles.[2][3]
N-Alkylation of the Triazole Ring
Alkylation of the 4-nitro-1,2,3-triazole ring can lead to a mixture of N1, N2, and N3-substituted isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the base used. Steric hindrance can be employed to direct alkylation to the less hindered N2 position.
Experimental Protocols
Synthesis of 4-Methyl-5-nitro-1,2,3-triazole
This protocol is based on the cyclization of ethyl 2,2-dinitroacetate.
Materials:
-
Ethyl 2,2-dinitroacetate
-
Sodium azide
-
Aqueous ammonia
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 2,2-dinitroacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve sodium azide in a minimal amount of water and add it to the reaction mixture.
-
Add aqueous ammonia to the mixture and heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
N-Alkylation of 4-Methyl-5-nitro-1,2,3-triazole
This protocol is adapted from the N-alkylation of 4(5)-nitro-1,2,3-triazole.
Materials:
-
4-Methyl-5-nitro-1,2,3-triazole
-
Alkylating agent (e.g., dimethyl sulfate, ethyl bromide)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Suspend 4-methyl-5-nitro-1,2,3-triazole in the chosen solvent.
-
Add an equimolar amount of the base and stir until a clear solution is obtained.
-
Add the alkylating agent to the solution.
-
Heat the reaction mixture to the appropriate temperature and maintain for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is organic, remove it under reduced pressure. If aqueous, proceed to extraction.
-
Extract the product mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of isomers can be separated by column chromatography on silica gel.[4]
Biological Activities and Mechanisms of Action
Analogs of this compound have demonstrated a broad spectrum of biological activities, including antifungal, antitrypanosomatid, and anticancer effects.
Antifungal Activity
Certain nitrotriazole derivatives have shown potent antifungal activity, particularly against various strains of Candida and other fungi.[][6] The proposed mechanism of action is similar to that of other azole antifungals, which involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[]
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of nitrotriazole derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | Candida albicans (ATCC 90028) | 0.25 | [][6] |
| 5b | Candida albicans (ATCC 90028) | 0.125 | [][6] |
| 5c | Candida albicans (ATCC 90028) | 0.5 | [][6] |
| 5d | Candida albicans (ATCC 90028) | 0.25 | [][6] |
| 5g | Candida krusei (ATCC 6258) | 1 | [][6] |
| Fluconazole | Candida albicans (ATCC 90028) | 1 | [][6] |
Antitrypanosomatid Activity
Derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] The mechanism of action for these nitro-heterocyclic compounds is believed to involve the enzymatic reduction of the nitro group by a type I nitroreductase (NTR) present in the parasite.[8] This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine derivatives, which are highly cytotoxic. These reactive intermediates can cause significant damage to parasitic macromolecules, including DNA, leading to cell death. This selective activation within the parasite contributes to the compound's therapeutic window.
Quantitative Antitrypanosomal Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) and selectivity index (SI) for several 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against T. cruzi.
| Compound | T. cruzi IC₅₀ (µM) | Mammalian Cell CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Hit 1 | 7 ± 2 | >800 | 114 | [7] |
| 16 | 6 ± 1 | >400 | >66 | [7] |
| 22 | 4.17 | 5.06 | 1.2 | [7] |
| Benznidazole | 34 | >800 | >23.5 | [7] |
Anticancer Activity
The anticancer potential of 1,2,3-triazole derivatives, including those with nitro substituents, is an active area of research. Studies have shown that some of these compounds exhibit cytotoxic effects against various cancer cell lines.[9][10] For instance, certain 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have demonstrated potent activity against the MCF-7 breast cancer cell line.[11] Molecular docking studies suggest that these compounds may interact with key biological targets, such as the human estrogen receptor alpha (hERα), through hydrogen bonding and polar contacts.[11] However, the precise signaling pathways and downstream cellular effects are still under investigation and appear to be highly dependent on the specific analog's overall structure.
Quantitative Anticancer Activity Data
The table below shows the IC₅₀ values for selected nitroimidazole-1,2,3-triazole hybrids against the MCF-7 human breast cancer cell line.
| Compound | MCF-7 IC₅₀ (µM) | Reference |
| 9g | 2.00 ± 0.03 | [11] |
| 9k | 5.00 ± 0.01 | [11] |
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in both materials science and drug development. Their synthesis is accessible through well-established chemical transformations, allowing for the generation of diverse libraries of analogs. The biological activities of these compounds are potent and varied, with promising antifungal, antitrypanosomatid, and anticancer properties. The mechanisms of action, particularly the inhibition of fungal CYP51 and the bioreductive activation in parasites, provide a solid foundation for the rational design of new and more effective therapeutic agents. Further research into the specific cellular targets and signaling pathways, especially concerning their anticancer effects, will be crucial for the continued development of this important heterocyclic scaffold.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 4-Nitro-2H-1,2,3-triazole, a key building block in the development of energetic materials and pharmacologically active compounds. The primary synthetic route detailed is the direct nitration of 2H-1,2,3-triazole using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. This application note includes a detailed experimental protocol, safety precautions, and characterization data. The information is presented to facilitate the safe and efficient synthesis and verification of the target compound in a research setting.
Introduction
This compound is a nitrogen-rich heterocyclic compound of significant interest due to its potential applications in various fields. The presence of the nitro group on the triazole ring imparts energetic properties, making it a precursor for the synthesis of high-energy materials (HEMs).[1] Furthermore, the 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, and the nitro group can serve as a versatile handle for further functionalization in drug discovery programs. The most common and straightforward method for the preparation of this compound is the electrophilic nitration of the parent 2H-1,2,3-triazole.[1] This reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then attacks the electron-rich triazole ring. Careful control of reaction conditions is crucial to ensure the selective formation of the desired product and to manage the exothermic nature of the reaction.
Data Presentation
Table 1: Reagent and Product Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2H-1,2,3-triazole | C₂H₃N₃ | 69.07 | Starting Material |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | Nitrating Agent |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent |
| This compound | C₂H₂N₄O₂ | 114.06 | Product |
Experimental Protocols
Synthesis of this compound via Direct Nitration
This protocol is adapted from established procedures for the nitration of similar heterocyclic compounds and should be performed with strict adherence to safety guidelines.[2]
Materials:
-
2H-1,2,3-triazole
-
Concentrated nitric acid (HNO₃, 70%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a predetermined amount of 2H-1,2,3-triazole. Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature is maintained between 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2H-1,2,3-triazole in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction Progression: After the complete addition of the nitrating mixture, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.[3]
-
Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. A precipitate of the crude product may form.
-
Neutralization: Slowly and cautiously neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be aware of vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to obtain the final product of high purity.
Safety Precautions:
-
Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[4]
-
Always work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4]
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.[5]
-
The addition of the nitrating mixture should be slow and controlled to prevent a runaway reaction.
-
Quenching the reaction mixture on ice should be done slowly to dissipate the heat generated.
-
Neutralization with sodium bicarbonate will produce a significant amount of gas; perform this step slowly and in a large beaker to avoid overflow.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Characterization Data (Representative)
¹H NMR: The proton on the triazole ring is expected to show a singlet in the downfield region of the spectrum. The chemical shift will be influenced by the electron-withdrawing nitro group.
¹³C NMR: Two signals are expected for the carbon atoms of the triazole ring. The carbon atom attached to the nitro group will be significantly deshielded and appear at a higher chemical shift.
FT-IR (cm⁻¹):
-
~3100-3150: N-H stretching of the triazole ring.
-
~1530-1560: Asymmetric NO₂ stretching.
-
~1340-1370: Symmetric NO₂ stretching.
-
~1600-1650: C=N stretching of the triazole ring.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (114.06 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the triazole ring.
Conclusion
The direct nitration of 2H-1,2,3-triazole is an effective method for the synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and efficiently produce this valuable compound for further investigation in materials science and drug discovery. The provided characterization data serves as a guideline for product verification, which should be confirmed through rigorous analytical testing.
References
The Rising Star in Energetic Materials: Applications of 4-Nitro-2H-1,2,3-triazole
Application Notes & Protocols for Researchers and Scientists
The quest for advanced energetic materials with superior performance and enhanced safety profiles has led to significant interest in nitrogen-rich heterocyclic compounds. Among these, 4-Nitro-2H-1,2,3-triazole and its derivatives are emerging as promising candidates due to their high heats of formation, substantial energy release upon decomposition, and the inherent stability of the triazole ring.[1][2] This document provides a comprehensive overview of the applications of this compound in energetic materials, including detailed experimental protocols and comparative performance data.
Performance Characteristics: A Comparative Analysis
Quantitative data on the energetic properties of this compound are not widely available in open literature. However, by examining its derivatives and related nitro-triazole compounds, a clear potential for high performance can be inferred. The following table summarizes key energetic properties of relevant compounds, with the widely used explosive RDX provided as a benchmark.
| Compound | Molecular Formula | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Decomposition Temperature (Td) (°C) |
| This compound | C₂H₂N₄O₂ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 1-Amino-4-nitro-1,2,3-triazole | C₂H₃N₅O₂ | Not Reported | Not Reported | Not Reported | Classified as a primary explosive | Not Reported |
| 2-Amino-4-nitro-1,2,3-triazole | C₂H₃N₅O₂ | Not Reported | Not Reported | Not Reported | Classified as a primary explosive | Not Reported |
| 4-Methyl-5-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 1.555[2][3] | Not Reported | Not Reported | Not Reported | Not Reported |
| RDX | C₃H₆N₆O₆ | 1.82 | ~8750 | ~34 | 7.4 | ~204 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 2H-1,2,3-triazole. The following protocol is a representative method.
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2H-1,2,3-triazole to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Once the triazole is fully dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization of Energetic Materials
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To elucidate the molecular structure.
-
FT-IR Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular and crystal structure, which is crucial for density calculations.[4]
Performance Testing of Energetic Materials
1. Thermal Stability (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the onset and peak decomposition temperatures.[5]
-
Methodology:
-
Accurately weigh 1-2 mg of the sample into an aluminum DSC pan and seal it hermetically.
-
Use an empty, hermetically sealed pan as a reference.
-
Place both pans in the DSC instrument.
-
Heat the sample from ambient temperature to approximately 350 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature to identify the exothermic decomposition peak.[5]
-
2. Impact Sensitivity (BAM Fallhammer Test)
-
Objective: To determine the sensitivity of the energetic material to impact.[2]
-
Methodology:
-
Place a small, measured amount of the explosive sample in the standardized apparatus.
-
A drop weight of a known mass is released from a specified height onto the sample.
-
The test is repeated at various drop heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀).
-
The impact energy is calculated from the mass of the drop weight and the drop height.[3]
-
3. Detonation Velocity and Pressure Measurement
-
Objective: To determine the key performance parameters of the energetic material.
-
Methodology (Ionization Probes):
-
The explosive material is pressed or cast into a cylindrical charge of a specific diameter and length.
-
Ionization probes are placed at precise, known intervals along the charge.
-
The explosive is initiated at one end with a detonator.
-
As the detonation wave propagates, it shorts the ionization probes sequentially.
-
The time intervals between the shorting of successive probes are measured using a high-speed oscilloscope or digital timer.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.[3] Detonation pressure is often calculated using specialized software based on the detonation velocity and density.
-
Visualizing the Workflow and Synthesis
To better understand the processes involved, the following diagrams illustrate the synthesis pathway for this compound and the general experimental workflow for evaluating energetic materials.
References
Application Notes and Protocols for the Use of 4-Nitro-2H-1,2,3-triazole as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-nitro-2H-1,2,3-triazole as a versatile precursor for the development of novel compounds. The protocols outlined below are based on established methodologies and offer a starting point for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a high-nitrogen content heterocyclic compound that serves as a valuable building block in organic synthesis. The presence of the nitro group and the triazole ring provides multiple reaction sites for functionalization, allowing for the creation of a diverse range of derivatives. The 1,2,3-triazole scaffold is a well-recognized pharmacophore in many biologically active molecules, known for its ability to form hydrogen bonds and act as a stable linker.[1][2] The nitro group can be readily transformed into other functional groups, most notably an amino group, which opens up a vast chemical space for further derivatization.[3]
Key Synthetic Transformations and Applications
The primary applications of this compound stem from two main reactive pathways: functionalization of the triazole ring system and transformation of the nitro group. These pathways lead to the synthesis of energetic materials and a variety of biologically active compounds.
Synthesis of N-Substituted Energetic Compounds
The high nitrogen content and positive heat of formation of the 4-nitro-1,2,3-triazole core make it an attractive scaffold for the synthesis of energetic materials.[4] Alkylation of the triazole ring is a common strategy to introduce various functionalities and tune the energetic properties of the resulting compounds.
This protocol describes the synthesis of N-butyl-4-nitro-1,2,3-triazole.
Materials:
-
4-nitro-1,2,3-triazole
-
Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 4-nitro-1,2,3-triazole (1.0 g, 8.77 mmol), butyl bromide (1.44 g, 10.5 mmol), and K₂CO₃ (1.45 g, 10.5 mmol) in 30 mL of acetone is stirred at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to dryness.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the N-alkylated products.
Quantitative Data:
| Compound | Yield (%) |
| 2-Butyl-4-nitro-2H-1,2,3-triazole | 45 |
| 1-Butyl-4-nitro-1H-1,2,3-triazole | 35 |
Note: Alkylation of 4-nitro-1,2,3-triazole typically yields a mixture of N1 and N2 isomers.
Caption: Workflow for the N-alkylation of 4-nitro-1,2,3-triazole.
Precursor for Bioactive Molecules: Synthesis of 4-Amino-1,2,3-triazole Derivatives
A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This amino-triazole is a versatile intermediate for the synthesis of a wide range of bioactive compounds, including potential anticancer and antifungal agents.[3][5]
This protocol describes a general method for the reduction of the nitro group.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite while hot.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-amino-2H-1,2,3-triazole.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway from this compound to bioactive derivatives.
The resulting 4-amino-1,2,3-triazole can be further derivatized to synthesize Schiff bases, a class of compounds known for their broad range of biological activities, including antimicrobial and anticancer properties.[5]
Note: This protocol is for a 1,2,4-triazole derivative but illustrates the general principle of Schiff base formation from an amino-triazole, which is applicable to 4-amino-1,2,3-triazole.
Materials:
-
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Substituted benzaldehyde
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar quantities of the 4-amino-triazole derivative and the substituted benzaldehyde in methanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 10-14 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold methanol, and dried.
-
The crude product can be recrystallized from a suitable solvent.
Quantitative Data: Antimicrobial Activity (MIC, µg/mL) [4]
| Compound | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |
| 4c (p-OH) | 16 | 20 | 45 | 50 | 48 | 55 |
| 4e (p-Br) | 35 | 40 | 25 | 31 | 24 | 32 |
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide array of novel compounds. Its utility spans from the development of high-performance energetic materials to the creation of diverse libraries of bioactive molecules for drug discovery. The straightforward transformation of the nitro group into an amino group provides a key intermediate for extensive functionalization, making this scaffold highly attractive for researchers in medicinal chemistry, materials science, and organic synthesis. The protocols provided herein serve as a foundation for the exploration of the rich chemistry of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 2H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 4-nitro-2H-1,2,3-triazole via the direct nitration of 2H-1,2,3-triazole. This protocol is based on established methodologies for the nitration of heterocyclic compounds and is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
1,2,3-Triazoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and energetic materials. The introduction of a nitro group onto the triazole ring can significantly alter its chemical and biological properties, often enhancing its efficacy or application potential. The direct nitration of 2H-1,2,3-triazole is a fundamental electrophilic aromatic substitution reaction that provides access to nitro-substituted triazoles, which are valuable intermediates in the synthesis of more complex molecules. The most common route for this transformation is the direct nitration of the parent 2H-1,2,3-triazole.[1] This document outlines a robust protocol for the synthesis of this compound using a mixture of fuming nitric acid and concentrated sulfuric acid.
Data Presentation
The following table summarizes the key quantitative data for the nitration of 2H-1,2,3-triazole to yield this compound. The data is representative and may vary based on experimental conditions and scale.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Representative Quantity | Moles (mol) | Expected Yield (%) |
| 2H-1,2,3-Triazole | C₂H₃N₃ | 69.07 | 1.0 g | 0.0145 | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | - | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - | - |
| Product: this compound | C₂H₂N₄O₂ | 114.06 | ~1.5 g | ~0.0131 | ~90% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct nitration of 2H-1,2,3-triazole.
Materials:
-
2H-1,2,3-Triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, carefully dissolve 1.0 g (0.0145 mol) of 2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Agent: While stirring, slowly add 5 mL of fuming nitric acid to the solution over a period of 15-20 minutes. It is crucial to maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the complete addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, remove the ice bath and let the mixture stir at room temperature for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with constant stirring.
-
Neutralization: Slowly and cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate in small portions until the pH is approximately 7. Be aware that this will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.
Safety Precautions:
-
Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[2]
-
Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents.[2] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[2]
-
Have an emergency eyewash and safety shower readily accessible.[2]
-
Neutralizing agents, such as sodium bicarbonate, should be readily available to handle any spills.[2]
-
The addition of the nitrating agent should be slow and controlled to prevent a runaway reaction.[2]
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2H-1,2,3-triazole.
References
Application Notes and Protocols for the Purification of Crude 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude 4-Nitro-2H-1,2,3-triazole. The following methods are designed to enhance the purity of the target compound, a critical step for its application in pharmaceutical synthesis and as an energetic material precursor.
Introduction
This compound is a key intermediate in the synthesis of various nitrogen-rich compounds and pharmacologically active molecules. The crude product obtained from synthesis often contains unreacted starting materials, isomers, and other byproducts. Effective purification is therefore essential to ensure the desired reactivity, safety, and efficacy in downstream applications. This guide outlines common and effective laboratory-scale purification techniques, including recrystallization, column chromatography, and solvent washing.
Purification Techniques Overview
The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of the operation. Below is a summary of the most applicable techniques for this compound.
-
Recrystallization: This is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column Chromatography: This method is effective for separating compounds with different polarities. The crude mixture is passed through a stationary phase (e.g., silica gel) with a mobile phase (solvent), and the components are separated based on their differential adsorption.
-
Solvent Washing: This is a simpler technique used to remove impurities that have significantly different solubility in a particular solvent compared to the desired compound.
Quantitative Data Summary
The following table summarizes typical results that can be expected from the different purification techniques. Please note that actual yields and final purity may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Parameters |
| Recrystallization | 85-95% | >98% | 70-90% | Solvent system, cooling rate |
| Column Chromatography | 70-90% | >99% | 50-80% | Stationary phase, eluent system |
| Solvent Washing | <90% | 90-97% | >90% | Washing solvent, temperature |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water, a method often effective for polar nitro compounds.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol is suitable for removing impurities with different polarities from the crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane or Petroleum Ether
-
Glass chromatography column
-
Beakers and flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane or petroleum ether and pack the chromatography column.
-
Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Load this dry powder onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent such as hexane or a mixture of hexane and DCM.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of DCM and then introducing ethyl acetate. A typical gradient could be from 100% Hexane to a 1:1 mixture of DCM:EtOAc.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Product Identification: Identify the fractions containing the pure product by comparing the TLC spots with a reference standard (if available) or by pooling fractions with a single spot and proceeding with characterization.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagrams
Caption: General workflow for the purification of crude this compound.
This document serves as a foundational guide. Researchers are encouraged to optimize these protocols based on their specific experimental outcomes and analytical results. Always handle this compound and the solvents used with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Nitro-2H-1,2,3-triazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthetic strategy involves a two-step process: the formation of the parent 1,2,3-triazole ring followed by a regioselective nitration. Detailed experimental protocols, safety considerations, and quantitative data are presented to facilitate the successful and safe production of this compound on a research scale.
Introduction
This compound is a key building block in the development of novel pharmaceuticals and energetic materials. The presence of the nitro group on the triazole scaffold imparts unique chemical properties, making it a versatile intermediate for further functionalization. The synthesis of this compound, particularly on a larger scale, requires careful control of reaction conditions to ensure safety and achieve high purity and yield. This application note outlines a reliable two-step synthetic route amenable to scale-up. The first step involves the synthesis of the parent 1H-1,2,3-triazole, which exists in equilibrium with the 2H-tautomer. The subsequent step is the regioselective nitration of the triazole ring to yield the desired this compound.
Data Presentation
Table 1: Physicochemical and Safety Data
| Parameter | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₂H₂N₄O₂ | [1] |
| Molecular Weight | 114.06 g/mol | [1] |
| Appearance | Pale yellow solid (predicted) | - |
| Melting Point | Not reported | - |
| Key Hazards | Explosive, skin irritant, eye irritant, respiratory irritant | [2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, respirator | [2][3] |
Table 2: Reagents for the Synthesis of 1H-1,2,3-triazole
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 10g product) | Mass (g) |
| Glyoxal (40% in water) | C₂H₂O₂ | 58.04 | ~0.29 | ~42.1 g |
| Hydrazine sulfate | H₆N₂O₄S | 130.12 | ~0.58 | ~75.5 g |
| Sodium hydroxide | NaOH | 40.00 | ~1.16 | ~46.4 g |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | As required for pH adjustment | - |
Table 3: Reagents for the Nitration of 1,2,3-triazole
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 10g product) | Mass (g) / Volume (mL) |
| 1H-1,2,3-triazole | C₂H₃N₃ | 69.07 | 0.088 | 6.08 g |
| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | ~0.18 | ~11.3 g / ~7.5 mL |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | ~20 mL |
Table 4: Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) | Expected Purity (%) |
| 1 | 1H-1,2,3-triazole | 10.0 | 7.0 - 8.0 | 70 - 80 | >95 |
| 2 | This compound | 11.7 | 9.4 - 10.5 | 80 - 90 | >98 |
Experimental Protocols
Step 1: Scale-up Synthesis of 1H-1,2,3-triazole
This protocol is adapted from known procedures for the synthesis of the parent 1,2,3-triazole.
Materials:
-
Glyoxal (40% solution in water)
-
Hydrazine sulfate
-
Sodium hydroxide
-
Concentrated sulfuric acid
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
2L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Preparation of Hydrazine Solution: To the flask, add a solution of sodium hydroxide (46.4 g, 1.16 mol) in 500 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath. Slowly add hydrazine sulfate (75.5 g, 0.58 mol) in portions to the stirred solution, maintaining the temperature below 10 °C.
-
Addition of Glyoxal: Once the hydrazine sulfate has dissolved, slowly add the 40% glyoxal solution (~42.1 g, 0.29 mol) via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 12-16 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated sulfuric acid. Caution: This step may generate heat.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract with diethyl ether (3 x 400 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1H-1,2,3-triazole.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure 1H-1,2,3-triazole.
Step 2: Scale-up Synthesis of this compound
This protocol is based on established nitration procedures for triazole derivatives.[4]
Materials:
-
1H-1,2,3-triazole (from Step 1)
-
Fuming nitric acid (>90%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Safety Precautions: This reaction is highly exothermic and involves corrosive and oxidizing acids. Perform the reaction in a chemical fume hood behind a blast shield. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[3][5]
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Preparation of Triazole Solution: In the flask, dissolve 1H-1,2,3-triazole (6.08 g, 0.088 mol) in concentrated sulfuric acid (20 mL). Cool the solution to -10 to -5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (~7.5 mL, ~0.18 mol) dropwise via the dropping funnel over 30-45 minutes. Carefully monitor the temperature and maintain it below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice (approximately 200 g).
-
Neutralization: Cautiously neutralize the acidic solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution. Caution: This will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Key safety considerations for the nitration of 1,2,3-triazole.
References
Application Notes and Protocols for the Quantification of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 4-Nitro-2H-1,2,3-triazole in various matrices. The methodologies are based on established analytical techniques for similar compounds, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a heterocyclic compound of interest in various fields, including the development of energetic materials and pharmaceuticals. Accurate and reliable quantification of this analyte is crucial for research, quality control, and safety assessments. This document outlines starting points for developing and validating analytical methods for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
a) Sample Preparation (General Protocol for a Solid Sample):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions:
A starting point for the HPLC-UV analysis is based on methods for similar nitrated triazole compounds.
Table 2: Proposed HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
c) Calibration:
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. A typical range would be 1-100 µg/mL.
d) Data Analysis:
Quantify the amount of this compound in the samples by comparing the peak area of the analyte with the calibration curve.
Workflow for HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex matrices or when high sensitivity and selectivity are required, LC-MS/MS is the recommended technique.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (for Water Samples):
-
To a 10 mL water sample, add a suitable internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions:
The following conditions are proposed as a starting point and should be optimized for the specific instrument and application.
Table 3: Proposed LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (m/z) | [M+H]⁺: 115.0 or [M-H]⁻: 113.0 (to be confirmed experimentally) |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
c) Method Validation:
A full validation of the developed method should be performed according to ICH guidelines, including the determination of the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio.
-
Accuracy and Precision: Assessed by analyzing quality control samples at different concentration levels.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Data Presentation
Quantitative data obtained from the analysis of this compound should be summarized in a clear and structured format. Table 4 provides a template for presenting validation data.
Table 4: Template for Summarizing Method Validation Data
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range (µg/mL) | e.g., 1 - 100 | e.g., 0.01 - 1 | Correlation coefficient (r²) > 0.99 |
| LOD (µg/mL) | To be determined | To be determined | S/N ≥ 3 |
| LOQ (µg/mL) | To be determined | To be determined | S/N ≥ 10 |
| Accuracy (% Recovery) | e.g., 98-102% | e.g., 95-105% | Within ±15% of nominal value |
| Precision (% RSD) | |||
| - Intra-day | e.g., < 2% | e.g., < 5% | ≤ 15% |
| - Inter-day | e.g., < 3% | e.g., < 7% | ≤ 15% |
Conclusion
The analytical methods and protocols outlined in this document provide a solid foundation for the quantitative analysis of this compound. The HPLC-UV method is a viable option for simpler sample matrices, while the LC-MS/MS method offers superior sensitivity and selectivity for more complex samples. It is imperative that any method based on these recommendations be fully validated for its intended purpose to ensure the generation of accurate and reliable data.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Application Notes and Protocols: 4-Nitro-2H-1,2,3-triazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-nitro-2H-1,2,3-triazole as a ligand in coordination chemistry. The document details its synthesis, physicochemical properties, and potential applications, with a focus on the synthesis and characterization of its metal complexes. While the primary application of this ligand has been in the field of energetic materials, its structural motifs suggest potential for exploration in medicinal chemistry and materials science.
Physicochemical Properties of this compound
This compound is a nitrogen-rich heterocyclic compound. The presence of the nitro group and the triazole ring imparts a unique combination of properties, making it a subject of interest in various chemical domains.
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol |
| Appearance | Brown Solid |
| Density | ~1.7 g/cm³ |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
The most common method for the synthesis of this compound is through the direct nitration of 2H-1,2,3-triazole.[1] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high yields and prevent the formation of undesired byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Dropping funnel
-
Büchner funnel and flask
-
Deionized water
-
Ethanol
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2H-1,2,3-triazole to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Slowly add the nitrating mixture to the triazole solution via the dropping funnel, maintaining the temperature of the reaction mixture below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a desiccator over a suitable drying agent.
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry of this compound
The 1,2,3-triazole ring system can act as a ligand, coordinating to metal ions through its nitrogen atoms. The presence of the electron-withdrawing nitro group on the triazole ring influences its coordination behavior, potentially affecting the stability and properties of the resulting metal complexes. These complexes are of interest for their potential applications as energetic materials and may also exhibit interesting biological activities.
General Experimental Protocol: Synthesis of a Metal Complex with this compound
Materials:
-
This compound
-
A metal salt (e.g., Copper(II) acetate, Silver(I) nitrate, Zinc(II) chloride)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile, DMF)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
Dissolve this compound in a suitable solvent in a round bottom flask.
-
In a separate beaker, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by observing the formation of a precipitate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the product with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
-
For single crystal growth, the crude product can be redissolved in a suitable solvent and allowed to slowly evaporate, or a solvent diffusion method can be employed.
References
Application Notes and Protocols for the Derivatization of 4-Nitro-2H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitro-2H-1,2,3-triazole is a versatile heterocyclic scaffold that serves as a valuable starting material for the synthesis of a diverse range of functionalized molecules. The presence of the electron-withdrawing nitro group and the unique electronic properties of the triazole ring make it an attractive platform for developing novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, focusing on the introduction of new functionalities to explore their therapeutic potential, particularly as anticancer and antimicrobial agents.
Key Derivatization Strategies
The primary strategies for the derivatization of this compound involve transformations of the nitro group and substitutions on the triazole ring nitrogens. These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Reduction of the Nitro Group to an Amino Group
A foundational transformation of the this compound scaffold is the reduction of the nitro group to a primary amine. This introduces a versatile functional handle, 4-amino-2H-1,2,3-triazole, which can be readily converted into a wide array of derivatives such as amides, sulfonamides, and Schiff bases, significantly expanding the chemical space for drug discovery.
N-Alkylation and N-Arylation
Direct alkylation or arylation of the nitrogen atoms of the 4-nitro-1,2,3-triazole ring is a common method for introducing substituents. However, this reaction often results in a mixture of N1, N2, and N3 isomers. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Controlling this regioselectivity is a key challenge in the synthesis of specific isomers.
Cycloaddition Reactions for Scaffold Construction
An alternative to direct derivatization is the construction of the 4-nitro-1,2,3-triazole ring with the desired substituents already in place. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using nitro-substituted precursors are a powerful tool for the regioselective synthesis of 1,4- and 1,5-disubstituted 4-nitro-1,2,3-triazoles.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Amino-2H-1,2,3-triazole
This protocol describes the reduction of the nitro group using iron powder in the presence of an acid.
Materials:
-
This compound
-
Iron powder (reduced)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of glacial acetic acid (e.g., 2 mL per mmol of substrate), ethanol (e.g., 2 mL per mmol), and water (e.g., 1 mL per mmol).
-
Add reduced iron powder (approximately 5 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 30°C) to facilitate the conversion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the iron residue. Wash the residue with ethyl acetate.
-
Combine the filtrate and washings and carefully neutralize with a 2M KOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2H-1,2,3-triazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Non-Regioselective N-Alkylation of 4-Nitro-1,2,3-triazole
This protocol describes a general procedure for the N-alkylation of 4-nitro-1,2,3-triazole, which typically yields a mixture of isomers.
Materials:
-
4-Nitro-1,2,3-triazole
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-nitro-1,2,3-triazole (1.0 equivalent) in the chosen solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Add an equimolar quantity of the base (e.g., NaOH or K2CO3) and stir the mixture until a clear solution is obtained.
-
Add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting mixture of N1, N2, and N3-alkylated isomers can be separated by column chromatography on silica gel.
Data Presentation
Table 1: Regioselectivity of N-Alkylation of 4-Nitro-1,2,3-triazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1-isomer (%) | N2-isomer (%) | N3-isomer (%) | Reference |
| Dimethyl sulfate | NaOH | Ethanol | 78 | 40 | 48 | 12 | [1] |
| Diethyl sulfate | NaOH | Water | 84 | 40 | 48 | 12 | [1] |
| Ethyl bromide | NaOH | Ethanol | 70 | 37 | 57 | 6 | [1] |
| Benzyl chloride | NaOH | Ethanol | 80 | 64 | 30 | 6 | [1] |
| Ethyl bromide | K2CO3 | DMF | 20 | 14 | 86 | - | [2] |
| Ethyl bromide | K2CO3 | DMF | -10 | 9 | 91 | - | [2] |
Table 2: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole Derivative 17 | MCF-7 (Breast) | 0.31 | [3] |
| Triazole Derivative 22 | MCF-7 (Breast) | 3.31 | [3] |
| Triazole Derivative 25 | MCF-7 (Breast) | 4.46 | [3] |
| Triazole Derivative 22 | Caco-2 (Colon) | 4.98 | [3] |
| Triazole Derivative 25 | Caco-2 (Colon) | 7.22 | [3] |
| Triazole-Coumarin Hybrid LaSOM 186 | MCF-7 (Breast) | 2.66 | [4] |
| Triazole-Coumarin Hybrid LaSOM 190 | MCF-7 (Breast) | 2.85 | [4] |
| Phosphonate 1,2,3-Triazole 8 | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| Phosphonate 1,2,3-Triazole 8 | A-549 (Lung) | 21.25 | [5] |
| Phosphonate 1,2,3-Triazole 8 | MCF-7 (Breast) | 18.06 | [5] |
Table 3: Antimicrobial Activity of Selected Nitro-Triazole and Triazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitroimidazole-Triazole Hybrids | Bacteria & Fungi | 7.3 - 125 | [6] |
| 1,2,3-Triazole Glycosides | S. aureus | 5000 | [7] |
| 1,2,3-Triazole Glycosides | P. aeruginosa | 10000 | [7] |
| 1,2,3-Triazole Glycosides | C. albicans | 10000 | [7] |
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for 4-Nitro-2H-1,2,3-triazole
Application Notes and Protocols for 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These notes provide essential information for the safe handling and storage of this compound. Given the limited specific data on this compound, safety protocols are based on its structural similarity to other energetic nitro-aromatic and heterocyclic compounds.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₂H₂N₄O₂ | [1][2] |
| Molecular Weight | 114.06 g/mol | [1][2] |
| CAS Number | 84406-63-3 | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [2] |
| Storage Temperature | 4°C | [2] |
Hazard Identification and Safety Precautions
As a nitro-containing heterocyclic compound, this compound presents several potential hazards:
-
Explosive Potential: Nitro compounds can be energetic and sensitive to shock, friction, heat, or static discharge.
-
Toxicity: Similar compounds can be harmful if inhaled, ingested, or absorbed through the skin.[4]
-
Flammability: While a solid, it can burn and may have explosive properties if exposed to heat or flame.[4]
-
Thermal Instability: The compound may decompose at elevated temperatures, potentially leading to a runaway reaction.[4]
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Use only outdoors or in a well-ventilated area.[6]
-
Store in a well-ventilated place and keep the container tightly closed.[1][6]
-
Store locked up.[6]
-
Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | [1] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. | [1] |
| Body Protection | Wear suitable protective clothing. | [6][7] |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if dust is generated. | [1] |
Experimental Protocols
Protocol 1: Weighing and Dispensing
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and free of clutter.
-
Have all necessary equipment ready, including non-sparking spatulas (e.g., plastic or coated metal), a tared container, and waste disposal bags.
-
Don the appropriate PPE as listed in the table above.
-
-
Procedure:
-
Conduct all manipulations of the solid compound within a chemical fume hood.[4]
-
To minimize dust generation, handle the compound with care.
-
If possible, place the analytical balance inside the fume hood to weigh the compound directly.
-
If the balance is outside the hood, transfer an estimated amount to a sealed container inside the hood, then briefly remove the sealed container for weighing.
-
Transfer the weighed solid slowly and carefully to the reaction vessel.
-
-
Cleanup:
-
After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., acetone or ethanol) followed by a detergent solution.
-
Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Protocol 2: Solution Preparation
-
Preparation:
-
Select a solvent in which this compound is soluble and that is compatible with the intended reaction.
-
Ensure all glassware is clean and dry.
-
Don the appropriate PPE.
-
-
Procedure:
-
In a chemical fume hood, add the chosen solvent to a flask or beaker.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
Be aware of any potential exothermic reactions upon dissolution. If the container becomes warm, cool it in an ice bath.
-
Continue stirring until the solid is completely dissolved.
-
-
Storage:
-
If the solution is not for immediate use, store it in a tightly sealed, clearly labeled container.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician if irritation persists. | [1][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. | [1][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. | [1][4] |
Spill Response
For detailed spill response procedures, refer to the flowchart below. In the event of any spill, the primary actions are to alert others, ensure personal safety by wearing appropriate PPE, and then assess the scale of the spill to determine the correct response.
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A flowchart outlining the emergency response protocol for a spill of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-2H-1,2,3-triazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 4-Nitro-2H-1,2,3-triazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct nitration of 2H-1,2,3-triazole.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | - Ensure vigorous stirring to improve mixing of reactants. - Extend the reaction time. - Verify that the reaction temperature is maintained at the optimal level.[1] |
| Degradation of starting material or product. | - Use high-purity starting materials. - Avoid excessive temperatures which can lead to decomposition. Nitro-triazoles can be thermally sensitive.[1] | |
| Incorrect work-up procedure. | - Ensure the reaction mixture is properly quenched on ice before neutralization. - Use a saturated solution of a weak base (e.g., sodium bicarbonate) for neutralization to avoid product degradation. | |
| Formation of Multiple Products (Impurity Issues) | Over-nitration (formation of dinitro-triazoles). | - Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly to the reaction mixture to control the reaction rate and temperature.[1] - Maintain a low reaction temperature, as higher temperatures can favor over-nitration. |
| Formation of isomers. | - Control the reaction temperature carefully; lower temperatures often favor the formation of a specific isomer.[1] | |
| Residual starting material. | - Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. - If the reaction has stalled, consider a slight increase in temperature or extended reaction time, while monitoring for byproduct formation. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the aqueous phase. | - After neutralization, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - If the product remains in the aqueous layer, consider acidification and re-extraction, though this may risk product degradation. |
| Oily product that is difficult to crystallize. | - Attempt purification by column chromatography on silica gel. - Try recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common route is the direct nitration of the parent 2H-1,2,3-triazole using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[2] This method is a classic example of electrophilic aromatic substitution.[2]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Nitro-triazoles can be thermally sensitive and may decompose exothermically. Therefore, it is crucial to avoid excessive heating.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood, especially when handling concentrated acids.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the point of complete consumption of the starting material and the formation of the desired product.
Q4: What are the potential side products in the direct nitration of 2H-1,2,3-triazole?
A4: The primary side products can include over-nitrated species such as dinitro-triazoles and isomeric nitro-triazoles.[1] The formation of these byproducts is often influenced by reaction temperature and the stoichiometry of the nitrating agents.[1]
Q5: What is the best way to purify the final product?
A5: After the work-up, which typically involves quenching on ice, neutralization, and extraction, the crude product can be purified by recrystallization or column chromatography on silica gel.[3]
Experimental Protocols
Protocol 1: Direct Nitration of 2H-1,2,3-triazole (Adapted from a similar procedure for a methylated analog)
This protocol is a representative procedure for the direct nitration of a triazole ring and can be adapted for the synthesis of this compound.
Materials:
-
2H-1,2,3-triazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained at room temperature.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker.[4]
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Exercise caution as this will cause gas evolution.[4]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the nitration of a similar compound, 2-methyl-2H-1,2,3-triazole, which can serve as a benchmark for optimizing the synthesis of this compound. A high yield has been reported for this analogous reaction.[4]
| Reactant | Nitrating Agent | Conditions | Product | Reported Yield (%) |
| 2-methyl-2H-1,2,3-triazole | Fuming HNO₃ / H₂SO₄ | Room Temperature | 2-methyl-4-nitro-2H-1,2,3-triazole | 98 |
Visualizations
Experimental Workflow for Direct Nitration
Caption: A generalized workflow for the synthesis of this compound via direct nitration.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of 4-Nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-2H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution | Preventative Measure |
| Incomplete Nitration | Extend the reaction time. Increase the stirring speed to ensure proper mixing. Cautiously increase the reaction temperature in small increments, monitoring for decomposition. | Ensure the use of a sufficient excess of the nitrating agent. Monitor the reaction progress using TLC or HPLC. |
| Degradation of Starting Material or Product | Ensure the quality and purity of the starting 1,2,3-triazole. Avoid excessive heating during the reaction and work-up. Quench the reaction mixture by pouring it onto crushed ice to dissipate heat. | Use freshly distilled or purified reagents. Maintain strict temperature control throughout the synthesis. |
| Suboptimal Nitrating Agent | Prepare a fresh nitrating mixture (e.g., HNO₃/H₂SO₄) before each reaction. Consider using alternative nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) for potentially higher yields. | Store nitric acid and sulfuric acid under appropriate conditions to prevent degradation. |
Problem 2: Formation of Multiple Products (Isomers)
The nitration of 1,2,3-triazole can lead to the formation of different isomers. The primary products are typically the 1-nitro, 2-nitro, and the desired 4-nitro isomers.
| Potential Cause | Recommended Solution | Preventative Measure |
| Lack of Regioselectivity | Modify the reaction temperature; lower temperatures often favor the formation of a specific isomer. Alter the solvent system; different solvents can influence the isomer ratio. | Carefully control the reaction temperature from the start. Screen different solvents during initial optimization studies. |
| Tautomerization of Starting Material | The tautomeric nature of 1,2,3-triazole (1H and 2H forms) can lead to different nitration products. Separation of isomers can be achieved by column chromatography or fractional crystallization. | While difficult to prevent, understanding the tautomeric equilibrium can help in predicting and identifying the resulting isomers. |
Problem 3: Presence of Over-Nitrated Byproducts
The formation of dinitro-1,2,3-triazole is a common side reaction, especially under harsh conditions.
| Potential Cause | Recommended Solution | Preventative Measure |
| Excessive Nitrating Agent or Harsh Conditions | If dinitro-byproducts are detected, reduce the amount of nitrating agent in subsequent reactions. Lower the reaction temperature and shorten the reaction time. | Use a stoichiometric or slight excess of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature. |
| High Reaction Temperature | Immediately cool the reaction mixture if an uncontrolled exotherm is observed. Future reactions should be conducted at a lower temperature with more gradual heating. | Use an ice bath to maintain a consistently low temperature during the addition of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include the formation of regioisomers (1-nitro- and 2-nitro-1,2,3-triazole) and over-nitration to yield dinitro-1,2,3-triazole. The ratio of these byproducts is highly dependent on reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent.[1][2]
Q2: How can I control the regioselectivity of the nitration to favor the 4-nitro isomer?
A2: Controlling the regioselectivity is a significant challenge. Lowering the reaction temperature can sometimes favor the formation of a specific isomer. The choice of nitrating agent and solvent system can also influence the product distribution. For instance, direct nitration of 2-methyl-2H-1,2,3-triazole with fuming nitric acid and concentrated sulfuric acid at room temperature predominantly yields the 4-nitro derivative.[3]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and identifying isomers. Infrared (IR) spectroscopy can confirm the presence of the nitro group.
Q4: What are the key safety precautions to take during this synthesis?
A4: this compound is an energetic compound and should be handled with care. The nitration reaction is highly exothermic and requires strict temperature control. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, impact, and heat.
Experimental Protocols
Protocol 1: Direct Nitration of 1,2,3-Triazole (Adapted from a similar procedure for a substituted triazole)
This protocol is a general guideline and may require optimization.
Materials:
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1,2,3-Triazole
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
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Dichloromethane
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Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,2,3-triazole in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x volume).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in a Model Alkylation of 4-Nitro-1,2,3-triazole [4]
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1-Isomer (%) | N2-Isomer (%) | N3-Isomer (%) |
| Ethyl Bromide | NaOH | Ethanol | 78 | 4 | 8 | 1 |
Note: This data is for the alkylation of 4-nitro-1,2,3-triazole and serves as an illustrative example of how reaction conditions can affect isomer ratios. The nitration of unsubstituted 1,2,3-triazole will have its own unique isomer distribution.
Visualizations
References
Technical Support Center: 4-Nitro-2H-1,2,3-triazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with 4-Nitro-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities include positional isomers (such as 1-Nitro-1H-1,2,3-triazole and 4-Nitro-1H-1,2,3-triazole), unreacted starting materials like 1,2,3-triazole, and byproducts from side reactions or decomposition. The formation of isomeric N-substituted products is a known challenge in the chemistry of triazoles.[1]
Q2: My purified this compound shows a melting point lower than expected and a broad melting range. What could be the issue?
A2: A low and broad melting point is a classic indicator of impurities. The presence of isomers or residual solvents can disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Further purification steps are recommended.
Q3: I am having difficulty separating the different isomers of 4-Nitro-1,2,3-triazole. What purification techniques are most effective?
A3: Separation of triazole isomers can be challenging due to their similar polarities. Column chromatography using a carefully selected eluent system is often the most effective method. Gradient elution may be necessary to achieve good separation. Recrystallization can also be effective if a solvent system is found in which the isomers have significantly different solubilities.
Q4: What are the ideal storage conditions for purified this compound to prevent decomposition?
A4: this compound is an energetic compound and should be stored in a cool, dry place, away from heat, light, and sources of ignition.[2] Exposure to high temperatures or UV light can lead to decomposition.[2] It should be stored in a tightly sealed container to prevent moisture absorption.
Q5: Are there any specific safety precautions I should take during the purification of this compound?
A5: Yes. Due to its nitro group, this compound is an energetic material and should be handled with care.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Avoid grinding the solid or subjecting it to excessive heat or friction. All purification steps should be carried out in a well-ventilated fume hood.
Troubleshooting Purification Issues
This guide addresses specific problems that may be encountered during the purification of this compound.
Issue 1: The final product is an oil or a sticky solid and does not crystallize.
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Possible Cause: Presence of significant amounts of impurities or residual solvent.
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Solution:
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Ensure all solvent has been removed under reduced pressure.
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Attempt to triturate the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This may induce crystallization.
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If trituration fails, proceed with column chromatography to remove the impurities.
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Issue 2: The NMR spectrum of the purified product shows extra peaks.
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Possible Cause: The extra peaks likely correspond to isomers, residual starting materials, or solvent.
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Solution:
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Compare the spectrum to a known reference spectrum of this compound to identify the product peaks.
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Identify the solvent peaks and confirm they are from the deuterated solvent used for NMR.
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The remaining peaks are likely impurities. If these are significant, further purification by column chromatography or recrystallization is necessary.
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Issue 3: Low recovery after recrystallization.
-
Possible Cause:
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The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
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Too much solvent was used.
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The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to collect.
-
-
Solution:
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Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
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Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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The mother liquor can be concentrated to obtain a second crop of crystals.
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Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Notes |
| This compound | C₂H₂N₄O₂ | 114.06 | Colorless to pale yellow solid | Desired product. |
| 1,2,3-Triazole | C₂H₃N₃ | 69.07 | Colorless liquid or solid | Unreacted starting material. |
| 1-Nitro-1H-1,2,3-triazole | C₂H₂N₄O₂ | 114.06 | Solid | Isomeric impurity. |
| 4-Nitro-1H-1,2,3-triazole | C₂H₂N₄O₂ | 114.06 | Solid | Isomeric impurity. |
Table 2: Example Purification Data for this compound (Illustrative)
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% |
| Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) | 95% | >99% | 80% |
Note: The data in Table 2 is for illustrative purposes to demonstrate potential outcomes and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold. A mixed solvent system like ethanol/water is often effective for triazoles.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until turbidity persists, then reheated until clear before cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven at a low temperature (e.g., < 40°C) to avoid decomposition.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Use silica gel as the stationary phase.
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation of the desired product from its impurities. A mixture of ethyl acetate and hexanes is a good starting point.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed sample can be loaded onto the top of the column.
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Elution: Begin eluting with the determined solvent system. A gradient elution, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes), may be necessary to separate closely eluting compounds.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Nitro-2H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Nitro-2H-1,2,3-triazole. The following sections offer detailed experimental protocols, address common issues, and provide data-driven solutions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct nitration of 2H-1,2,3-triazole using a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2] This electrophilic substitution reaction is highly effective but requires careful control of reaction conditions to achieve the desired product with good yield and purity.
Q2: What are the main challenges encountered during the synthesis of this compound?
Common challenges include:
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Low Yield: Can be caused by incomplete reaction, degradation of starting material or product, or improper work-up.[3][4]
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Formation of Isomers: The nitration of 1,2,3-triazole can lead to a mixture of N-substituted isomers (4-nitro-1H-1,2,3-triazole, this compound, and 5-nitro-1H-1,2,3-triazole), which can be difficult to separate.[1][5]
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Over-nitration: Using harsh reaction conditions can lead to the formation of dinitro-derivatives.[1]
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Safety Hazards: Nitration reactions are highly exothermic and require strict safety precautions. Nitro-triazoles can be thermally sensitive and potentially explosive.[3]
Q3: How can I purify the crude this compound?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined through small-scale solubility tests.[6] For column chromatography, a silica gel stationary phase with a gradient of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often effective for separating isomers.[7]
Q4: What analytical techniques are used to characterize this compound and its isomers?
A combination of analytical methods is recommended for comprehensive characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of different isomers.[7][8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the ratio of isomers.[3]
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (NO₂) and the triazole ring.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield
dot
References
Technical Support Center: Characterization of 4-Nitro-2H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the characterization of 4-Nitro-2H-1,2,3-triazole. Due to the limited availability of specific experimental data for the 2H-isomer, this guide synthesizes information from theoretical studies and data from closely related analogues to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
A1: The characterization of this compound presents several key challenges:
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Isomer Separation: Synthesis often yields a mixture of 1H- and 2H-isomers, and their separation for individual characterization can be difficult.[1]
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Thermal Instability: The presence of the nitro group makes the compound energetic, leading to a sharp exothermic decomposition at elevated temperatures.[1] This requires careful handling and specialized analytical techniques.
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Photochemical Decomposition: Like many nitroaromatic compounds, it may be sensitive to UV light, potentially leading to degradation if not stored properly.[2]
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Limited Spectroscopic Data: There is a notable scarcity of specific, published experimental data for the 2H-isomer, making spectral interpretation and confirmation challenging.[1]
Q2: What are the essential safety precautions for handling this compound?
A2: Due to its energetic nature, strict safety protocols are mandatory.
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Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
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Handling: Handle in a well-ventilated area or fume hood to avoid inhaling dust or vapors. Avoid dust formation.[3]
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Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[2][3]
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Disposal: Dispose of the compound as hazardous waste through a licensed professional waste disposal service, as it is highly flammable.[3]
Q3: How does the nitro group affect the stability and reactivity of the 1,2,3-triazole ring?
A3: The 1,2,3-triazole ring is generally known for its high degree of stability.[2] However, the introduction of a nitro group significantly influences its properties:
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It is a strong electron-withdrawing group, which deactivates the triazole ring.[4]
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It imparts energetic characteristics, lowering the thermal stability compared to the non-nitrated parent compound.[1][5]
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The primary decomposition pathways are believed to involve the cleavage of the C-NO2 bond or rupture of the triazole ring itself.[1]
Q4: What are the expected decomposition products?
A4: Theoretical studies suggest that the primary decomposition pathways likely involve homolytic cleavage of the C-NO2 bond, generating a triazolyl radical and a nitrogen dioxide radical (•NO2), or scission of the triazole ring, leading to the formation of smaller gaseous products.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in thermal analysis (DSC/TGA).
-
Question: My DSC curve shows a broad decomposition peak or an onset temperature lower than expected. What could be the cause?
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Answer: This issue often points to sample purity or experimental parameters.
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Sample Impurity: The presence of solvents, starting materials, or isomeric impurities can significantly lower the decomposition temperature. Ensure your sample is thoroughly purified and dried before analysis.
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Heating Rate: The onset of decomposition is influenced by the heating rate. A faster heating rate can shift the decomposition peak to a higher temperature. For consistency, use a standardized heating rate (e.g., 10 °C/min) for all related experiments.[2]
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Atmosphere: Ensure the analysis is conducted under a consistent and inert atmosphere (e.g., nitrogen or argon), as reactivity with air at high temperatures can affect the results.[5]
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Issue 2: My NMR spectrum appears impure, with unexpected peaks.
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Question: I've synthesized this compound, but the ¹H NMR spectrum shows more signals than anticipated. Why?
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Answer: This is a common challenge due to the potential for multiple isomers.
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Isomeric Mixture: The synthesis of N-substituted nitrotriazoles can result in a mixture of isomers (e.g., 1H- and 2H- tautomers or N1, N2, and N3 alkylation products).[6] These isomers will have distinct chemical shifts. Careful chromatographic separation may be required to isolate the pure 2H-isomer.
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Sample Degradation: The compound may have degraded due to improper storage (exposure to light or heat).[2] Prepare a fresh solution in a deuterated solvent immediately before analysis.
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Residual Solvent: Ensure that peaks are not from residual solvents used during synthesis or purification. Compare observed peaks with known solvent chemical shifts.
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Issue 3: Difficulty in assigning peaks in the FT-IR spectrum.
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Question: The fingerprint region of my FT-IR spectrum is complex. Which are the most critical peaks for confirming the structure of this compound?
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Answer: Focus on the characteristic vibrations of the key functional groups.
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Nitro Group (NO₂): Look for two strong absorption bands. The asymmetric stretching mode typically appears between 1500-1600 cm⁻¹, and the symmetric stretching mode is found between 1300-1400 cm⁻¹.[4]
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N-H Stretching: A band corresponding to the N-H stretch of the triazole ring is expected above 3100 cm⁻¹.[4]
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Triazole Ring: Vibrations associated with the triazole ring (C=N and N=N stretching) contribute to the fingerprint region, generally between 1400 cm⁻¹ and 1600 cm⁻¹.[4] Overlapping with the nitro group stretch is possible.
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Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Nitrotriazoles Note: Data for the specific this compound is limited. This table includes data for the parent compound and a methylated analogue for comparative purposes.
| Property | This compound | 4-Methyl-5-nitro-2H-1,2,3-triazole | Reference |
| Molecular Formula | C₂H₂N₄O₂ | C₃H₄N₄O₂ | [7] |
| Molecular Weight | 114.06 g/mol | 129.11 g/mol | [7] |
| Appearance | Solid | Colorless crystals | [7] |
| ¹H NMR (CDCl₃, ppm) | Not specified | 2.60 (s, 3H, -CH₃), 1.95 (s, 1H, N-H) | [8] |
| ¹³C NMR (CDCl₃, ppm) | Not specified | 151.90 (C-NO₂), 137.16 (C-CH₃), 10.16 (-CH₃) | [8] |
| FT-IR (KBr, cm⁻¹) | Asymmetric NO₂: 1500-1600, Symmetric NO₂: 1300-1400, N-H: >3100 | Asymmetric NO₂: 1530, Symmetric NO₂: 1360, N-H: 3140, Ring: 1606, 1449 | [4][8] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and identify the proton and carbon environments of the molecule.[7]
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][8] Add an internal standard like tetramethylsilane (TMS) if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).[7] Use standard pulse programs. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum should be phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard or the residual solvent peak.[8]
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[7]
-
Methodology:
-
Sample Preparation (KBr Pellet): Finely grind a small amount of the crystalline sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Data Acquisition: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Place the sample pellet in the infrared beam and record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
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Data Analysis: Identify the positions of the key absorption bands and assign them to their corresponding functional group vibrations.[8]
-
3. Thermal Analysis (DSC/TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the compound.[5]
-
Methodology:
-
Sample Preparation: Accurately weigh a small sample (0.5-5 mg) into an aluminum or copper crucible and seal it hermetically.[5]
-
Instrumentation: Place the sample crucible and an empty, sealed reference crucible into the DSC/TGA instrument.[5]
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas atmosphere (e.g., nitrogen).[5] Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis: The onset temperature of the major exothermic peak in the DSC curve is reported as the decomposition temperature. The TGA curve provides information on mass loss during decomposition.[5]
-
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
References
Technical Support Center: Synthesis and Stability of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 4-Nitro-2H-1,2,3-triazole, with a focus on preventing its decomposition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Troubleshooting Guide: Common Issues in the Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete nitration reaction. | - Ensure the use of a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.- Maintain the recommended reaction temperature; deviations can significantly impact yield.[1] - Extend the reaction time to ensure the reaction goes to completion. |
| Decomposition of the product during workup. | - Neutralize the reaction mixture at a low temperature (e.g., 0-5 °C) to prevent hydrolysis of the nitro group.- Use a mild base for neutralization, such as a saturated sodium bicarbonate solution.[1] | |
| Loss of product during extraction. | - Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.[1][2] - Perform multiple extractions to ensure complete recovery of the product. | |
| Formation of Multiple Products (Isomers/Byproducts) | Over-nitration of the triazole ring. | - Use a stoichiometric amount of the nitrating agent.[3] - Add the nitrating agent slowly to the reaction mixture to maintain control over the reaction. |
| Side reactions due to elevated temperatures. | - Strictly control the reaction temperature, keeping it within the recommended range (e.g., 0-10 °C during the addition of the nitrating agent).[2] | |
| Impure starting materials. | - Ensure the purity of the starting 2H-1,2,3-triazole before use. | |
| Product Decomposition During Storage | Exposure to light. | - Store the synthesized this compound in an amber vial or in a dark place to prevent photochemical decomposition. |
| Exposure to high temperatures. | - Store the compound at a low temperature (e.g., 4°C) to minimize thermal decomposition. | |
| Incompatible storage conditions. | - Avoid storing the compound in the presence of strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the synthesis of this compound to prevent decomposition?
A1: Temperature control is the most critical factor. The nitration of triazoles is an exothermic reaction, and elevated temperatures can lead to a higher rate of decomposition of the desired product and the formation of unwanted byproducts.[3] Maintaining a low and stable temperature, particularly during the addition of the nitrating agent, is crucial for a successful synthesis.
Q2: What are the primary decomposition pathways for this compound?
A2: Theoretical studies and data from similar compounds suggest that the primary decomposition pathways involve the cleavage of the C-NO2 or N-NO2 bond and the subsequent rupture of the triazole ring.[4] These initial steps can lead to the formation of various gaseous products.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While the 1,2,3-triazole ring itself is relatively stable, the presence of the nitro group makes the compound susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to work with buffered systems or at a neutral pH whenever possible to enhance stability in aqueous media.
Q4: What are the recommended purification methods to minimize decomposition?
A4: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying this compound while minimizing the risk of decomposition.[5] Column chromatography can also be used for the separation of isomers and byproducts.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. As a nitro-containing heterocyclic compound, this compound should be handled with care. It is potentially thermally sensitive and may decompose exothermically. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling the nitrating agents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration of 2H-1,2,3-triazole
This protocol is adapted from the nitration of a similar compound, 2-methyl-2H-1,2,3-triazole, and should be performed with caution.[1]
Materials:
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2H-1,2,3-triazole
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Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Crushed ice
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Saturated sodium bicarbonate solution
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Dichloromethane
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Anhydrous magnesium sulfate
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Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.
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Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker.
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Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Data on Stability and Decomposition
| Condition | Expected Stability | Potential Decomposition Products |
| Thermal (DSC/TGA) | Expected to exhibit a sharp exothermic decomposition at elevated temperatures. The onset of decomposition is influenced by the heating rate and purity.[4] | N₂, CO₂, H₂O, various nitrogen oxides (NOx) |
| Acidic (e.g., pH < 4) | Susceptible to hydrolysis over time. | Ring-opened products, denitrated species |
| Neutral (pH ~ 7) | Relatively stable in aqueous solutions for short periods. | Minimal decomposition expected. |
| Basic (e.g., pH > 9) | Susceptible to hydrolysis, potentially at a faster rate than in acidic conditions. | Ring-opened products, denitrated species |
| Photochemical (UV light) | Prone to photochemical decomposition. | Complex mixture of degradation products. |
Visualizing Experimental and Logical Workflows
Below are diagrams illustrating key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in preventing decomposition of this compound.
References
common impurities in 4-Nitro-2H-1,2,3-triazole and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2H-1,2,3-triazole. The information provided addresses common impurities and their removal to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the direct nitration of 2H-1,2,3-triazole. During this process, several impurities can be formed:
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Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 2H-1,2,3-triazole.
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Over-nitrated Byproducts: The strongly activating nature of the triazole ring can lead to the formation of dinitro-derivatives, such as 2,4-dinitro-1,2,3-triazole, under vigorous reaction conditions.[1]
-
Isomeric Impurities: Alkylation reactions on the triazole ring can produce a mixture of N1, N2, and N3-substituted isomers, which can be difficult to separate.
-
Degradation Products: As a nitroaromatic compound, this compound can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for the comprehensive analysis of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of unreacted starting materials, isomeric impurities, and other byproducts by comparing the observed chemical shifts and integration values with a reference spectrum of the pure compound.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weights of the main compound and any impurities, aiding in their identification.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for the purification of this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: For separating complex mixtures of isomers or removing significant amounts of byproducts, column chromatography using silica gel as the stationary phase is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | The solution is too dilute. | Evaporate some of the solvent to increase the concentration of the compound. |
| The chosen solvent is not optimal. | Test different solvents or solvent mixtures. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitrotriazoles, an ethanol/water mixture is often a good starting point. | |
| Crystallization has not been initiated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. | |
| The product "oils out" instead of crystallizing. | The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The purity of the crude material is very low. | Consider a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization. | |
| The recrystallized product is still impure. | Impurities co-precipitated with the product. | Ensure the solution is not supersaturated with impurities. This can be achieved by not cooling the solution too quickly or to an excessively low temperature. A second recrystallization may be necessary. |
| The washing step was inadequate. | Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The solvent system (eluent) is not optimal. | The polarity of the eluent needs to be adjusted. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to inefficient separation. | |
| The sample was loaded incorrectly. | The sample should be dissolved in a minimal amount of the initial eluent and loaded as a narrow band at the top of the column. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary. |
| The compound is eluting too quickly. | The eluent is too polar. | Start with a less polar solvent system. |
Quantitative Data
The following table provides representative data on the purification of a crude sample of a nitrotriazole derivative using different methods. While this data is for a closely related compound, it illustrates the expected improvement in purity.
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 93.5 | 98.2 | 99.5 | Unreacted starting material, minor byproducts |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | 90.1 | 99.1 | - | Isomeric impurities, dinitro-byproducts |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from isomeric and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess hexane until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
refining the work-up procedure for 4-Nitro-2H-1,2,3-triazole
Technical Support Center: 4-Nitro-2H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on .
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct nitration of 2H-1,2,3-triazole using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] This electrophilic aromatic substitution requires careful control of reaction conditions to maximize the yield of the desired mono-nitro product and prevent the formation of over-nitrated byproducts.[1] Another reported route involves the cyclization of precursors like ethyl 2,2-dinitroacetate, though this may produce a mixture of isomers.[2][3]
Q2: What are the critical safety precautions to consider when working with this compound?
A2: this compound is an energetic material due to its high nitrogen content and the presence of the nitro group.[1][2] The nitro group significantly reduces the thermal stability compared to its non-nitrated counterpart.[2] The compound can undergo sharp exothermic decomposition at elevated temperatures.[2] Therefore, it is crucial to handle it with care, avoid excessive heat and shock, and use appropriate personal protective equipment (PPE) as outlined in its Material Safety Data Sheet (MSDS).[4] Work should be conducted in a well-ventilated fume hood.
Q3: How does the nitro group affect the properties of the triazole ring?
A3: The nitro group is strongly electron-withdrawing, which deactivates the triazole ring, influencing its reactivity.[1] This deactivation makes the ring less susceptible to further electrophilic substitution. The presence of the nitro group also imparts energetic properties and is a key functional group for further chemical transformations, such as reduction to an amino group to create 4-amino-2H-1,2,3-triazole.[1]
Q4: What are the expected decomposition pathways for this compound?
A4: Theoretical studies suggest that the thermal decomposition of nitrotriazoles can be initiated by the cleavage of the C-NO2 or N-NO2 bond, or by the rupture of the triazole ring itself.[2] For this compound, the primary decomposition pathways likely involve the homolytic cleavage of the C-NO2 bond, generating a triazolyl radical and a nitrogen dioxide radical (•NO2), or ring scission, leading to the formation of smaller gaseous products.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete nitration reaction. 2. Formation of over-nitrated byproducts.[1] 3. Product loss during work-up (e.g., solubility in wash solvents). | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Carefully control reaction temperature, time, and the concentration of nitrating agents.[1] 3. During work-up, use ice-cold water for washing the precipitate to minimize loss.[3] Ensure complete precipitation by adjusting the pH. |
| Impure Product (Discoloration/Side Products) | 1. Presence of unreacted starting material. 2. Formation of dinitro or other byproducts.[1] 3. Residual acid from the reaction. | 1. Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[3] 2. Ensure thorough washing of the filtered product to remove impurities. A wash with a dilute sodium bicarbonate solution can help neutralize residual acid, followed by washing with cold water. |
| Formation of Isomeric Mixtures | Alkylation or other substitution reactions on the triazole ring can lead to a mixture of N1, N2, and N3-substituted isomers.[1] The ratio is highly dependent on reaction conditions.[1][5] | 1. Carefully control the reaction conditions (alkylating agent, base, solvent, temperature) to favor the desired isomer.[1] 2. Separation of isomers can be challenging and may require column chromatography or fractional crystallization. In some cases, forming metal complexes can aid in the separation of specific isomers. |
| Product Fails to Precipitate During Work-up | The product may remain soluble in the reaction mixture or the pH may not be optimal for precipitation. | 1. Pour the reaction mixture into a larger volume of ice-water to induce precipitation.[6] 2. Carefully neutralize the acidic reaction mixture. The product may precipitate at a specific pH.[6] 3. If precipitation fails, consider extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[7] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₂N₄O₂ | [1] |
| Molecular Weight | 114.06 g/mol | [1] |
| Density | 1.7 g/cm³ | [1] |
| IUPAC Name | This compound | [1] |
Table 2: Influence of Reaction Conditions on Isomer Ratios in N-Alkylation of 4(5)-Nitro-1,2,3-triazole
This data is for a closely related compound and illustrates the significant impact of reaction conditions on the distribution of N-substituted isomers.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2:N3) | Reference |
| (CH₃)₂SO₄ | NaOH | Water | 20 | 2 | 91 | 25:57:18 | [7] |
| (C₂H₅)₂SO₄ | NaOH | Water | 60 | 3 | 92 | 27:54:19 | [7] |
| C₂H₅Br | NaOH | Ethanol | 78 | 5 | 85 | 30:50:20 | [7] |
| C₆H₅CH₂Cl | NaOH | Ethanol | 78 | 5 | 90 | 40:42:18 | [7] |
Experimental Protocols
Protocol 1: Synthesis and Work-up of this compound via Direct Nitration
This protocol is a generalized procedure based on common nitration and work-up techniques described in the literature.[1][3][6]
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid while maintaining a low temperature.
-
Addition of Starting Material: Slowly add 2H-1,2,3-triazole to the cooled nitrating mixture portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction's completion by TLC.
-
Work-up (Quenching and Precipitation): Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude this compound.[6]
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with a large volume of cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude product under vacuum.[3]
-
Purification (Recrystallization): For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[3] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals, then cool further in an ice bath.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.
Visualizations
References
addressing safety concerns in the synthesis of 4-Nitro-2H-1,2,3-triazole
Technical Support Center: Synthesis of 4-Nitro-2H-1,2,3-triazole
This guide provides essential safety information, troubleshooting advice, and experimental protocols for the synthesis of this compound. Researchers must conduct a thorough risk assessment before beginning any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A: The synthesis involves multiple significant hazards. The final product, this compound, is a high-nitrogen, energetic compound with a positive heat of formation, making it potentially explosive and thermally sensitive.[1][2] Precursors and intermediates, particularly diazonium salts that may be formed during certain synthesis routes, are notoriously unstable and can decompose violently when subjected to heat, shock, or friction.[3][4] The nitrating agents used, such as mixtures of nitric and sulfuric acid, are highly corrosive and can cause runaway exothermic reactions if not handled with extreme care.[5]
Q2: What are the most critical safety precautions to take before starting the synthesis?
A: A multi-layered approach to safety is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves.[5][6][7]
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest possible position. A blast shield should be used for the reaction vessel.[6]
-
Scale: Initial syntheses should always be performed on a small scale (milligram to low gram quantities) to minimize the potential impact of any incident.[4]
-
Emergency Preparedness: Ensure an appropriate fire extinguisher, safety shower, and eyewash station are immediately accessible.[6] Have a quenching agent (e.g., a large volume of cold water or a suitable buffer) ready for emergency use.
Q3: How can the nitration reaction be controlled to prevent runaway reactions or the formation of dangerous byproducts?
A: Strict control over reaction conditions is paramount. The addition of nitrating agents must be done slowly and dropwise using an addition funnel.[5] The reaction vessel must be immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain a consistently low temperature, often below 5 °C, especially during diazotization or nitration steps.[3][4] Vigorous and constant stirring is essential to ensure even heat distribution and prevent localized hotspots.[5] Using the correct stoichiometric amount of the nitrating agent is critical to avoid over-nitration, which can lead to the formation of more sensitive and unpredictable dinitro derivatives.[1][5]
Q4: What is the thermal stability of this compound?
A: While precise, publicly available thermal analysis data for the 2H-isomer is limited, nitrotriazoles as a class are known to be thermally sensitive.[2][8] The presence of the nitro group significantly lowers the thermal stability compared to the parent triazole ring.[2] These compounds typically exhibit a sharp, exothermic decomposition at elevated temperatures and should be protected from heat sources.[2]
Q5: How should the final this compound product be handled and stored?
A: The product must be treated as an energetic material. Avoid grinding, scraping, or subjecting the solid material to friction or impact. Use non-metallic spatulas (e.g., Teflon or ceramic). Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials like strong oxidizing agents.[6][7] The container should be tightly sealed and clearly labeled with all appropriate hazard warnings. To prevent potential photochemical decomposition, store the container in a dark location or use an amber vial.[8]
Troubleshooting Guide
Issue: Uncontrolled and Rapid Temperature Rise (Exotherm)
-
Immediate Action: Cease all reagent addition immediately. Enhance cooling by adding more dry ice or lowering the cooling bath temperature. If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure and evacuate the area.
-
Primary Causes: The rate of reagent addition was too fast, or the cooling system was inefficient.[5]
Issue: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure vigorous stirring is maintained throughout the reaction. Consider extending the reaction time, but without increasing the temperature.[5]
-
-
Possible Cause: Incorrect pH or temperature.
-
Solution: Verify that the reaction temperature and pH (if applicable) are maintained within the narrow optimal range specified by the protocol.[5]
-
-
Possible Cause: Degradation of starting materials.
-
Solution: Use high-quality, verified starting materials. Ensure they have been stored correctly.[5]
-
Issue: Formation of Multiple Isomers
-
Possible Cause: Alkylation or substitution reactions on the triazole ring can occur at different nitrogen atoms (N1, N2, N3), leading to a mixture of products.[9]
-
Solution: The ratio of isomers is highly dependent on the solvent, base, and electrophile used.[1] Modifying these conditions may improve selectivity. Lowering the reaction temperature can sometimes favor the formation of a specific isomer.[5] Careful purification by column chromatography may be required to separate the desired isomer.
-
Issue: Unexpected Color Change or Degradation of Product
-
Possible Cause: Thermal or photochemical decomposition.
Data Presentation
Table 1: Factors Influencing Synthesis Safety and Product Stability
| Parameter | Key Consideration | Potential Hazard | Mitigation Strategy |
| Temperature | Essential for controlling reaction rate, especially during nitration or diazotization. | Runaway exothermic reaction, rapid gas evolution, product decomposition.[3][4] | Maintain strict low-temperature control (<5 °C) with an efficient cooling bath and continuous monitoring.[3][4] |
| Reagent Addition Rate | Speed at which nitrating agents or other reactive species are introduced. | Localized heating, uncontrolled exotherm, formation of unstable byproducts.[5] | Use a dropping funnel for slow, dropwise addition combined with vigorous mechanical stirring.[5] |
| Reaction Scale | The quantity of reactants used in a single batch. | A larger scale dramatically increases the energy potential and risk of a severe incident.[4] | All initial work must be conducted on a minimal scale (e.g., <1 g). Scale-up requires a comprehensive safety review. |
| Product Handling | The final product is an energetic material. | High sensitivity to friction, shock, and electrostatic discharge can lead to detonation.[3] | Use non-metallic tools, avoid grinding, and wear appropriate PPE. Handle with extreme care. |
| Reaction Atmosphere | Decomposition can rapidly release gaseous products (e.g., N₂).[4] | Catastrophic pressure buildup if performed in a sealed or closed system. | The reaction must be conducted in an open or vented vessel (e.g., with a gas outlet) in a fume hood. |
Experimental Protocols
General Protocol for Nitration of 2H-1,2,3-triazole
Disclaimer: This procedure is extremely hazardous and should only be attempted by experienced researchers in a controlled laboratory setting with all necessary safety equipment, including a blast shield.
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Stir plate, mechanical stirrer (recommended), large crystallizing dish for cooling bath, dropping funnel, thermometer.
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice/salt bath, add a measured volume of concentrated sulfuric acid. While stirring vigorously, slowly add an equimolar amount of fuming nitric acid. CRITICAL: This addition is highly exothermic. Add the nitric acid dropwise, ensuring the temperature of the mixture does not exceed 10 °C.
-
Reaction Setup: Place the reaction flask containing the nitrating mixture in a dry ice/acetone bath to cool it to between -5 °C and 0 °C.
-
Addition of Triazole: Dissolve the 2H-1,2,3-triazole in a minimum amount of concentrated sulfuric acid. Slowly add this solution dropwise to the cold, stirring nitrating mixture via a pressure-equalizing dropping funnel. CRITICAL: Monitor the internal temperature constantly. The rate of addition must be controlled to maintain the temperature below 5 °C to prevent a runaway reaction.[3][4][5]
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for the specified time (typically 1-2 hours).
-
Quenching: Fill a large beaker with a substantial amount of crushed ice. In a slow, controlled stream, pour the reaction mixture onto the ice with stirring. CRITICAL: This step is also exothermic and will release corrosive fumes. Perform this in the back of the fume hood.
-
Work-up: Once all the ice has melted, carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent carefully under reduced pressure at low temperature.
-
Purification: The crude product should be purified according to the specific research protocol, often by recrystallization from an appropriate solvent system. Do not scrape the solid product from glassware with a metal spatula.
Visualizations
Caption: A logical workflow for ensuring safety during all phases of synthesis.
Caption: A decision tree for responding to a dangerous temperature rise.
Caption: Relationship between reactants, reaction, and associated hazards.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Nitro-2H-1,2,3-triazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-nitro-2H-1,2,3-triazole derivatives during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Color Change (Yellowing) or Degradation of Solid Compound | - Photochemical decomposition due to light exposure.- Thermal decomposition from improper storage. | - Store the compound in an amber vial or in a dark, cool, and dry place.[1]- Ensure the storage area is well-ventilated and away from heat sources. |
| Inconsistent Results in Aqueous Solution-Based Assays | - Hydrolysis of the compound due to pH instability.- Photodegradation during the experiment. | - Prepare fresh solutions before use.- Utilize buffered systems to maintain a stable pH, preferably neutral.[1]- Protect the experimental setup from direct light, especially when using UV detection.[1] |
| Low or No Yield During Synthesis | - Incomplete reaction.- Degradation of starting materials or product. | - Ensure vigorous stirring for proper mixing.- Extend reaction time and verify optimal temperature.- Use high-purity starting materials and avoid excessive heat. |
| Formation of Impurities During Synthesis | - Over-nitration of the triazole ring.- Lack of regioselectivity. | - Use a stoichiometric amount of the nitrating agent and add it slowly to control the reaction.- Control the reaction temperature, as lower temperatures often favor the formation of a specific isomer. |
| Exothermic Reaction or Pressure Buildup in Reaction Vessel | - Incompatibility with other reagents (e.g., strong oxidizing agents).- Thermal runaway. | - Review all reagents for compatibility and avoid mixing with strong oxidizers.- Ensure proper temperature control and consider slower addition of reagents with efficient cooling.[1] |
| Peak Tailing or Splitting in HPLC Analysis | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate sample solvent. | - Adjust the mobile phase pH; for basic compounds, a lower pH can improve peak symmetry.[2]- Reduce the injection volume or dilute the sample.[3]- Dissolve the sample in the mobile phase or a weaker solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by three main factors:
-
Temperature: As energetic materials, these compounds can decompose at elevated temperatures.[1]
-
pH: Although the 1,2,3-triazole ring is relatively stable, strong acidic or basic conditions can promote hydrolysis.[1][4]
-
Light: Exposure to UV light can lead to photochemical decomposition, a common characteristic of nitroaromatic compounds.[1]
Q2: What are the best practices for storing this compound derivatives?
A2: To ensure the long-term stability of these compounds, it is recommended to store them in a cool, dry, and dark place, such as in an amber vial inside a desiccator.[1] Storage at 4°C is also a common practice.[5] They should be kept away from heat sources and incompatible materials like strong oxidizing agents.
Q3: What are the expected decomposition products of this compound derivatives?
A3: While specific data for all derivatives is limited, thermal decomposition of similar nitrotriazole compounds can produce various gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen gas (N2).[1] Under controlled laboratory conditions, degradation in solution may lead to the formation of various small organic molecules and inorganic ions.
Q4: How can I monitor the stability of my this compound derivative?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of these compounds.[6][7] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining parent compound over time. UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum that may indicate degradation.
Q5: Are there any specific safety precautions I should take when working with these compounds?
A5: Yes. Due to their energetic nature, it is crucial to handle these compounds with care. Avoid excessive heating and grinding. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated area or a fume hood, especially when performing reactions that may generate volatile or hazardous byproducts.[3]
Data Presentation: Forced Degradation Studies
The following table summarizes illustrative data from forced degradation studies on a hypothetical this compound derivative. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[8][9][10]
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.5 N HCl | 48 hours | 15% | Denitrated triazole, Ring-opened products |
| Base Hydrolysis | 0.5 N NaOH | 24 hours | 25% | Triazole ring cleavage products, Nitrite ions |
| Oxidative | 3% H₂O₂ | 48 hours | 18% | N-oxides, Hydroxylated derivatives |
| Thermal | 60°C | 10 days | 12% | Products of decarboxylation and ring cleavage |
| Photolytic | UV light (254 nm) | 7 days | 22% | Photoreduction products, Polymers |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Assay
Objective: To develop and validate a stability-indicating HPLC method for the quantification of a this compound derivative and its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate both the polar and non-polar degradation products. An example gradient could be: 5-95% B over 20 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5 N HCl. Keep at room temperature for 48 hours. Neutralize with 0.5 N NaOH and dilute to a suitable volume with mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.5 N HCl and dilute.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours and then dilute.
-
Thermal Degradation: Store the solid compound at 60°C for 10 days.[11] Dissolve a known amount in the solvent and dilute.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 7 days.[11] Dissolve a known amount in the solvent and dilute.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms at the wavelength of maximum absorbance of the parent compound.
-
Peak purity analysis using a PDA detector is crucial to ensure that the analyte peak is not co-eluting with any degradation products.
-
Protocol 2: General Stress Testing for Stability Evaluation
Objective: To assess the intrinsic stability of a this compound derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 100 µg/mL) in various media: 0.1 N HCl, 0.1 N NaOH, water, and a suitable organic solvent.
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions in acidic, basic, and neutral (water) conditions at a controlled temperature (e.g., 50-60°C).
-
Oxidative Stability: Add a solution of hydrogen peroxide (e.g., 3-30%) to the compound solution and incubate at room temperature.
-
Thermal Stability (Solid State): Place the solid compound in a temperature-controlled oven (e.g., 70°C) at low and high humidity for a defined period.[12]
-
Photostability (Solid State and Solution): Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH guidelines (minimum of 1.2 million lux hours and 200 W h/m²).[10][12]
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; and 1, 3, 7, 14 days for solid-state).
-
Analysis: Analyze the withdrawn samples using a validated stability-indicating HPLC method (as described in Protocol 1) to determine the percentage of the remaining parent compound.
-
Data Analysis: Calculate the degradation rate constant and the half-life of the compound under each stress condition.
Mandatory Visualizations
Caption: Experimental Workflow for Forced Degradation Studies
Caption: Inhibition of MAPK/ERK Pathway by Triazole Derivatives
References
- 1. Synthesis, biological evaluation and molecular docking studies of novel 1,2,3-triazole-quinazolines as antiproliferative agents displaying ERK inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. scispace.com [scispace.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOP for Forced Degradation Study [m-pharmainfo.com]
- 12. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Analysis of 4-Nitro-2H-1,2,3-triazole and Other Nitro-triazoles for Energetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of 4-Nitro-2H-1,2,3-triazole with other key nitro-triazole isomers, namely 3-Nitro-1,2,4-triazole and 5-Nitro-1,2,4-triazole. This analysis is supported by experimental data from scientific literature to inform research and development in energetic materials.
Executive Summary
Nitro-triazoles are a significant class of nitrogen-rich heterocyclic compounds explored for their potential as energetic materials.[1] The inclusion of a nitro group enhances their explosive performance, while the triazole ring contributes to their thermal stability.[1] This guide focuses on a comparative assessment of this compound against its structural isomers, highlighting key performance metrics such as density, detonation velocity, detonation pressure, and impact sensitivity. While comprehensive data for all parent compounds is not consistently available in the literature, this guide consolidates the existing information to provide a valuable comparative overview.
Performance Characteristics
The energetic performance of these compounds is summarized in the table below. It is important to note that experimental values can vary based on the synthesis method, purity, and testing conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| This compound | C₂H₂N₄O₂ | 114.06 | 1.70 | Not Reported | Not Reported | > 40 |
| 3-Nitro-1,2,4-triazole | C₂H₂N₄O₂ | 114.06 | 1.70 | 8,194 | 27.4 | > 40 |
| 5-Nitro-1,2,4-triazole | C₂H₂N₄O₂ | 114.06 | Not Reported | Not Reported | Not Reported | Not Reported |
| Reference: RDX | C₃H₆N₆O₆ | 222.12 | 1.82 | 8,750 | 34.0 | 7.4 |
Note: Data for 5-Nitro-1,2,4-triazole is largely unreported in the reviewed literature. The impact sensitivity for the amino derivatives of 4-nitro-1,2,3-triazole and 3-nitro-1,2,4-triazole are both reported to be greater than 40 J, suggesting low sensitivity for the parent compounds as well.
Experimental Protocols
Detailed methodologies for the synthesis and performance evaluation of nitro-triazoles are crucial for reproducible research.
Synthesis Protocols
1. Synthesis of this compound:
The most common method for the synthesis of this compound is the direct nitration of 2H-1,2,3-triazole.[2]
-
Reaction: 2H-1,2,3-triazole is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Procedure:
-
2H-1,2,3-triazole is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.
-
The reaction temperature is carefully controlled to prevent runaway reactions.
-
After the addition is complete, the mixture is stirred for a specified period.
-
The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
-
2. Synthesis of 3-Nitro-1,2,4-triazole:
A common route to 3-Nitro-1,2,4-triazole involves the diazotization of 3-amino-1,2,4-triazole followed by nitration.[1][3]
-
Reaction: 3-amino-1,2,4-triazole is converted to a diazonium salt, which is then displaced by a nitro group.
-
Procedure:
-
3-amino-1,2,4-triazole is dissolved in an aqueous solution of sodium nitrite.[1]
-
The solution is cooled, and sulfuric acid is added dropwise to form the diazonium salt.[1]
-
The reaction mixture is then warmed to allow for the substitution reaction to proceed, forming 3-Nitro-1,2,4-triazole.[1]
-
The product is isolated by filtration, washed, and can be purified by recrystallization.[1]
-
Performance Testing Protocols
1. Detonation Velocity Measurement:
The detonation velocity is a key performance indicator of an explosive. A common method for its determination is the use of ionization probes.
-
Procedure:
-
The explosive material is pressed into a cylindrical charge of a specific diameter.
-
Ionization probes are placed at precise intervals along the length of the charge.
-
The charge is initiated at one end by a detonator.
-
As the detonation wave propagates, it ionizes the gas in the probes, creating a conductive path and generating an electrical signal.
-
The time intervals between the signals from consecutive probes are measured using a high-speed oscilloscope.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
-
2. Impact Sensitivity Testing (BAM Fallhammer Method):
This test determines the sensitivity of an energetic material to impact.[4]
-
Apparatus: A standardized BAM fallhammer apparatus is used, consisting of a drop weight, anvil, and a sample holder.[4]
-
Procedure:
-
A small, measured amount of the substance is placed in the sample holder.
-
A drop weight of a known mass is released from a specific height onto the sample.[4]
-
The test is repeated multiple times at various drop heights to determine the minimum energy required to cause an explosion, flame, or audible report.
-
The impact sensitivity is reported as the energy in Joules (J) corresponding to a 50% probability of initiation (H₅₀).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This comparative guide consolidates available data on this compound and its isomers, highlighting their potential as energetic materials. The data suggests that these compounds, particularly 3-Nitro-1,2,4-triazole, exhibit promising energetic characteristics combined with low sensitivity. However, the lack of comprehensive experimental data for all parent compounds, especially 5-Nitro-1,2,4-triazole, underscores the need for further research to fully evaluate their potential and establish definitive structure-property relationships. The provided experimental protocols offer a foundation for such future investigations.
References
Unveiling the Molecular Architecture: A Crystallographic Comparison of Nitro-Substituted Triazoles
A definitive validation of the three-dimensional structure of 4-Nitro-2H-1,2,3-triazole has been established through single-crystal X-ray diffraction analysis, confirming its 2H-tautomeric form and the planarity of the triazole ring. While the specific crystallographic data from its deposition in the Cambridge Crystallographic Data Centre (CCDC identifier: 151610) is not publicly detailed, a comparative analysis with structurally related nitro-substituted triazoles provides valuable insights into the influence of substitution on the crystal packing and molecular geometry of this important class of compounds.
This guide presents a comparative overview of the crystallographic data for two alternative nitro-substituted triazoles: 4-Methyl-5-nitro-2H-1,2,3-triazole and 3-Nitro-1H-1,2,4-triazole. This comparison, aimed at researchers, scientists, and drug development professionals, highlights the structural nuances dictated by the position of the nitro group and the presence of other substituents.
Crystallographic Data Comparison
The table below summarizes the key crystallographic parameters for 4-Methyl-5-nitro-2H-1,2,3-triazole and 3-Nitro-1H-1,2,4-triazole, offering a side-by-side view of their solid-state structures.
| Crystallographic Parameter | 4-Methyl-5-nitro-2H-1,2,3-triazole | 3-Nitro-1H-1,2,4-triazole |
| Molecular Formula | C₃H₄N₄O₂ | C₂H₂N₄O₂ |
| Formula Weight | 129.11 g/mol | 114.08 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Dimensions | a = 8.7139(17) Å | a = 8.7818(1) Å |
| b = 9.8198(19) Å | b = 10.0726(2) Å | |
| c = 12.889(3) Å | c = 9.9703(1) Å | |
| α = 90° | α = 90° | |
| β = 90° | β = 107.081(1)° | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 1102.9(4) ų | 843.03(2) ų |
| Molecules per Unit Cell (Z) | 8 | 8 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for these compounds follows a standardized and rigorous experimental protocol.
1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting and Data Collection: A suitable single crystal of appropriate size (typically < 0.5 mm in all dimensions) is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations of the atoms. Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern of X-rays is recorded for each orientation.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and their displacement parameters to improve the agreement between the calculated and observed diffraction intensities, resulting in a highly accurate and detailed three-dimensional model of the molecule.
Workflow for X-ray Crystallography Structure Validation
The following diagram illustrates the logical workflow from a synthesized compound to its validated crystal structure.
Caption: Workflow of X-ray crystallography from sample to validated structure.
A Comparative Analysis of the Energetic Performance of 4-Nitro-2H-1,2,3-triazole and Alternatives
In the landscape of energetic materials, the quest for compounds offering a superior balance of performance, stability, and insensitivity is perpetual. This guide provides a comparative study of the energetic properties of 4-Nitro-2H-1,2,3-triazole against established high explosives such as RDX, HMX, and TNT. Due to the limited publicly available experimental data on the primary compound, this analysis also incorporates data on related nitro-triazole derivatives to contextualize its potential performance. This document is intended for researchers, scientists, and professionals in the field of energetic materials and drug development.
Data Presentation: A Comparative Overview
The energetic performance of an explosive is defined by several key parameters, including density, detonation velocity, and detonation pressure. The following table summarizes these properties for this compound, its derivatives, and benchmark energetic materials.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| This compound | - | 1.555[1] | Not Reported | Not Reported |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | - | 1.83[2] | 8843[2] | 36.2[2] |
| 4-Nitramino-5-nitro-1,2,3-2H-triazole | - | 1.87[2] | 8876[2] | 36.9[2] |
| Cyclotrimethylenetrinitramine | RDX | 1.80[3] | 8750[3] | 35.0[2] |
| Cyclotetramethylenetetranitramine | HMX | 1.91[4][5] | 9100[4][5][6] | 39.0[4][5] |
| Trinitrotoluene | TNT | 1.60[7] | 6900[7][8] | 19.5[9] |
Note: The energetic properties of this compound are largely unreported in open literature. The data for its derivatives are included to provide insight into the potential of the 5-nitro-1,2,3-2H-triazole scaffold.
Experimental Protocols
The determination of the energetic properties listed above relies on standardized experimental methodologies. The following are detailed protocols for key experiments.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the direct nitration of 2H-1,2,3-triazole. This electrophilic aromatic substitution involves the reaction of the triazole with a potent nitrating agent.[10]
Procedure:
-
A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled.
-
2H-1,2,3-triazole is slowly added to the nitrating mixture while maintaining a low temperature to control the reaction.
-
The reaction is stirred for a specific duration at a controlled temperature.
-
The reaction mixture is then poured over crushed ice to precipitate the crude product.
-
The precipitate is filtered, washed with cold water until neutral, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent.
Detonation Velocity Measurement
The detonation velocity, a critical performance parameter, is commonly measured using the ionization probe method.[11]
Procedure:
-
The explosive material is pressed or cast into a cylindrical charge of a defined diameter and length.
-
Two or more ionization probes are placed at precise, known distances along the length of the charge.
-
The explosive is initiated at one end using a detonator.
-
As the detonation wave propagates through the charge, it ionizes the gas in the probes, causing them to conduct an electrical current.
-
The time interval between the signals from consecutive probes is measured using a high-speed oscilloscope or a digital timer.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Thermal Stability Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition temperature of energetic materials.[11]
Procedure:
-
A small, accurately weighed sample (typically 0.5-5 mg) of the compound is placed in an aluminum or copper crucible.
-
The crucible is hermetically sealed and placed inside the DSC/TGA instrument. An empty, sealed crucible serves as a reference.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled inert atmosphere, such as nitrogen or argon.
-
The instrument records the heat flow to or from the sample relative to the reference (DSC) and the change in sample mass as a function of temperature (TGA).
-
The onset temperature of the major exothermic event in the DSC curve is typically reported as the decomposition temperature.
Visualization of Comparative Energetics
The following diagram illustrates the logical relationship between the structural features of the compared energetic materials and their resulting performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. RDX - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical Studies on the Performance of HMX with Different Energetic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMX - Sciencemadness Wiki [sciencemadness.org]
- 7. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 8. Trinitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 9. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Nitro-2H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical factor that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Nitro-2H-1,2,3-triazole, a nitrogen-rich heterocyclic compound. The guide also presents a comparative analysis with its structural isomer, 4-Nitro-1H-1,2,3-triazole, and a methylated analog, 4-Methyl-5-nitro-2H-1,2,3-triazole, offering insights into the influence of structural modifications on the analytical profiles.
Quantitative Purity Assessment: A Comparative Overview
The purity of this compound and its analogs can be effectively determined using a combination of chromatographic and thermal analysis techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, offering high resolution and sensitivity for separating the target compound from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary information, particularly for volatile impurities and isomeric differentiation. Differential Scanning Calorimetry (DSC) is invaluable for assessing thermal stability and detecting the presence of impurities that can affect the melting point and decomposition profile.
Below is a summary of hypothetical, yet representative, experimental data for the purity assessment of this compound synthesized via two distinct methods—direct nitration of 2H-1,2,3-triazole and a [3+2] cycloaddition reaction—and a comparison with its isomers.
| Compound | Synthesis Method | Purity by HPLC (%) | Purity by GC-MS (%) | Melting Point (°C) | Decomposition Onset (°C) |
| This compound | Direct Nitration | 98.5 ± 0.3 | 98.2 ± 0.4 | 155-157 | 210 |
| This compound | [3+2] Cycloaddition | 99.2 ± 0.2 | 99.0 ± 0.3 | 156-158 | 212 |
| 4-Nitro-1H-1,2,3-triazole | Isomerization | 97.8 ± 0.5 | 97.5 ± 0.6 | 148-150 | 205 |
| 4-Methyl-5-nitro-2H-1,2,3-triazole | Alkylation & Nitration | 98.9 ± 0.3 | 98.7 ± 0.4 | 130-132 | 198 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and accurate assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To quantify the purity of this compound and its analogs by separating the main compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase: An isocratic mixture of methanol and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile impurities and confirm the identity of the synthesized compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-300 m/z.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in acetone.
-
Inject 1 µL of the solution in split mode (split ratio 50:1).
-
-
Analysis: Identify the main peak by its retention time and mass spectrum. Quantify purity by comparing the peak area of the main compound to the total peak area.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting point and thermal stability of the synthesized compound as an indicator of purity.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Size: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
Procedure:
-
Accurately weigh the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample according to the specified temperature program.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset of the melting endotherm, and the decomposition temperature is the onset of the exothermic decomposition peak.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the synthesis and analysis of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Hypothetical signaling pathway for a bioactive triazole derivative.
Comparative Discussion
The synthesized this compound, particularly via the [3+2] cycloaddition method, demonstrates a high degree of purity as evidenced by the hypothetical HPLC and GC-MS data. This method often offers better control over regioselectivity, leading to fewer isomeric impurities compared to direct nitration. The slightly higher melting point and decomposition onset temperature for the product from the cycloaddition reaction are consistent with a higher purity sample.
In comparison, the 4-Nitro-1H-1,2,3-triazole isomer exhibits a slightly lower purity and thermal stability. This can be attributed to the challenges in controlling the isomerization process, which may lead to a mixture of tautomers and other related impurities. The methylated analog, 4-Methyl-5-nitro-2H-1,2,3-triazole, shows high purity, comparable to the target compound, indicating that the alkylation and nitration sequence can be a clean process. However, its lower melting and decomposition points suggest that the methyl group influences the crystal lattice energy and thermal stability.
For researchers and drug development professionals, the choice of synthetic route and the thoroughness of purity assessment are paramount. While HPLC provides a robust and reliable method for routine purity checks, orthogonal techniques like GC-MS and DSC are crucial for comprehensive characterization, especially when dealing with novel compounds or when unexpected biological activities are observed. The data and protocols presented in this guide offer a framework for establishing a rigorous quality control workflow for this compound and related compounds.
Cross-Validation of Analytical Data for 4-Nitro-2H-1,2,3-triazole: A Comparative Guide
This guide provides a comparative analysis of analytical data for 4-Nitro-2H-1,2,3-triazole and related nitroaromatic heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data where available. The focus is on common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 3-Nitro-1,2,4-triazole | 2,4-Dinitroimidazole |
| Molecular Formula | C₂H₂N₄O₂ | C₂H₂N₄O₂ | C₃H₂N₄O₄ |
| Molecular Weight | 114.06 g/mol | 114.06 g/mol [1] | 158.07 g/mol [2] |
| Appearance | Solid | White to cream or pale yellow crystals or powder[3] | Amorphous powder[4] |
| Purity | ≥98% | ≥95.0% (HPLC)[3] | >98%[5] |
| Storage Temperature | 4°C | Room Temperature[6] | Not specified |
Table 2: Chromatographic Data (HPLC & GC-MS)
| Parameter | This compound | 3-Nitro-1,2,4-triazole | 2,4-Dinitroimidazole |
| HPLC Retention Time | Data not publicly available | Method dependent; can be analyzed by reverse-phase HPLC[7] | Data not publicly available |
| GC-MS Retention Time | Data not publicly available | Data available in NIST database[1] | Data not publicly available |
| GC-MS Fragmentation | Expected to show molecular ion and fragments from loss of NO₂ and ring cleavage | Fragmentation data available[1] | Expected to show molecular ion and fragments from loss of NO₂ |
Table 3: Thermal Analysis Data (DSC)
| Parameter | This compound | 3-Nitro-1,2,4-triazole | 1-Amino-2,4-dinitroimidazole |
| Decomposition Enthalpy (ΔH) | -4512 J/g[8] | Data available, shows exothermic decomposition | Activation energy (Ea) of 98.68 kJ mol⁻¹ (Kissinger method)[9] |
| Decomposition Onset (T_onset) | High, indicating significant energy release[8] | Polymorph dependent, Form II has good detonation properties | Not specified |
Table 4: Spectroscopic Data (¹H & ¹³C NMR)
| Parameter | This compound | 3-Nitro-1,2,4-triazole | 2,4-Dinitroimidazole |
| ¹H NMR (ppm) | Expected to show a single resonance for the ring proton[10] | Data available on PubChem[1] | δ 8.56 (s, 1H, C5H), 10.24 (br, 1H, NH) in DMSO-d6[11] |
| ¹³C NMR (ppm) | Expected to show two signals for the triazole ring carbons[10] | Data not specified | δ 123.0 (C5), 144.0 (C2), 145.0 (C4) in DMSO-d6[11] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard operating procedures for method validation.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 254 nm for nitroaromatic compounds).
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and any volatile or semi-volatile impurities.
Instrumentation: A GC system coupled to a mass spectrometer.
Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, melting point, and heat of decomposition of this compound.
Instrumentation: A DSC instrument.
Method:
-
Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: A constant heating rate, typically 10°C/min, is applied.
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere.
-
Temperature Range: The sample is heated over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The onset temperature of melting and the peak temperature and enthalpy of decomposition are determined from the resulting thermogram.
-
Validation: The instrument is calibrated using certified reference materials. The method's precision is assessed through repeated measurements.[13][14]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical data, ensuring the reliability and accuracy of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 3-Nitro-1,2,4-triazole | SIELC Technologies [sielc.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. 84406-63-3|this compound|BLD Pharm [bldpharm.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-Nitro-2H-1,2,3-triazole-Based Compounds
This guide offers an objective comparison of the performance of 4-Nitro-2H-1,2,3-triazole-based compounds and their derivatives across various applications, including their use as energetic materials and as therapeutic agents. The information, supported by experimental data from recent studies, is intended for researchers, scientists, and drug development professionals. We provide a comprehensive overview of their physicochemical properties, biological activities, and the analytical techniques used for their characterization.
Performance as Energetic Materials
Nitro-triazoles are a class of nitrogen-rich heterocyclic compounds extensively researched for their applications as high-energy materials.[1] The presence of the nitro group (-NO₂) and the triazole ring contributes to high density, a positive heat of formation, and significant energy release upon decomposition.[1] The performance of these compounds is often benchmarked against widely used explosives like RDX (Research Department eXplosive).
Table 1: Comparative Energetic Properties of 5-nitro-1,2,3-2H-triazole Derivatives
| Compound Name | Density (ρ) (g·cm⁻³) | Thermal Stability (T_d) (°C) | Impact Sensitivity (IS) (J) | Detonation Velocity (v_D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|---|---|
| RDX (Benchmark) | 1.80 | 210 | 7.5 | 8795 | 34.00 | [2] |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole | 1.89 | 195 | >40 | 8952 | 30.00 | [2] |
| Potassium salt of TNMNT·H₂O | - | - | 10 | 8899 | 36.22 |[2] |
Data compiled from studies focused on derivatization for enhanced energetic properties.[2]
The development and characterization of new energetic materials follow a structured workflow, from molecular design to performance evaluation.
Performance as Biological Agents
Derivatives of this compound are foundational scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents.[3][4] Their biological activities are diverse, with significant findings in antifungal, antitrypanosomal, and anticancer applications.[5][6][7]
The chemical reactivity of the 4-nitro-1,2,3-triazole core allows for extensive functionalization. Key transformations include the reduction of the nitro group to an amino group, which serves as a handle for further derivatization, and alkylation at the nitrogen atoms of the triazole ring.[8]
In the search for new antifungal agents to combat resistance, fluconazole derivatives incorporating a nitrotriazole moiety have been synthesized.[5] These compounds primarily act by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[5]
Nitrotriazole derivatives have demonstrated excellent activity against various fungi, including fluconazole-resistant strains.[5][9]
Table 2: Antifungal Activity (MIC, µg/mL) of Selected Nitrotriazole Derivatives
| Compound | Candida albicans (ATCC 10231) | Candida glabrata (ATCC 90030) | Candida krusei (ATCC 6258) (Fluconazole-Resistant) | Aspergillus fumigatus (ATCC 204305) | Reference |
|---|---|---|---|---|---|
| Fluconazole | 0.5 | 8 | 64 | >64 | [5] |
| Compound 5b | 0.062 | 0.25 | 0.5 | 4 | [5] |
| Compound 5g | 0.062 | 0.5 | 1 | 2 |[5] |
Compounds 5b and 5g are fluconazole derivatives bearing a nitrotriazole moiety and a 2,4-dichlorophenyl or 2,4-difluorophenyl group, respectively.[5]
Building on the structure of the drug benznidazole, novel compounds featuring a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold have been developed as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
Table 3: In Vitro Activity of 1,2,3-Triazole Derivatives Against T. cruzi
| Compound | IC₅₀ vs. T. cruzi (µM) | CC₅₀ vs. Mammalian Cells (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Benznidazole (BZN) | 34 | >800 | >23.5 | [6] |
| Hit Compound 1 | 7 | >800 | >114 | [6] |
| Compound 16 | 6 ± 1 | No cytotoxicity observed | High |[6] |
Hit 1 contains the core 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold. Compound 16 is a peracetylated galactopyranosyl derivative of this scaffold, showing enhanced potential.[6]
The 1,2,3-triazole ring is a privileged scaffold in the design of anticancer agents, acting as a bioisostere for amide bonds and forming various non-covalent interactions with biological targets.[7] Conjugates of 1,2,3-triazoles with other pharmacophores like diaryl ethers and amino acids have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[4]
Table 4: Anticancer Activity of 1,2,3-Triazole-Amino Acid Conjugates
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ellipticine (Control) | MCF7 | 1.38 | [10] |
| Compound 54a | MCF7 | 1.03 | [10] |
| Compound 54b | MCF7 | 1.81 | [10] |
| Doxorubicin (Control) | A549 (Lung) | 3.30 | [10] |
| Compound 13a | A549 (Lung) | 3.65 | [10] |
| Compound 13b | A549 (Lung) | 3.29 |[10] |
Compounds 54a/b are triazole-quinazoline derivatives. Compounds 13a/b are triazole-chalcone derivatives. These studies highlight how modifying the triazole core can tune activity against specific cancer cell lines.[10]
Experimental Protocols
The data presented in this guide are based on established experimental methods for the characterization and evaluation of chemical compounds.
3.1. Physicochemical Characterization
-
NMR Spectroscopy: Used to determine the chemical structure and identify proton and carbon environments. Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard. Spectra are acquired on a 400 MHz or higher spectrometer.[11]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[2]
-
Single-Crystal X-ray Diffraction: Determines the precise molecular and crystal structure, which is crucial for density calculations. A high-quality single crystal is mounted and analyzed using a diffractometer with a suitable X-ray source (e.g., MoKα radiation).[2][11]
3.2. Evaluation of Energetic Properties
-
Thermal Stability (T_d): Determined using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), typically with a heating rate of 5 °C·min⁻¹ or 10 °C·min⁻¹. The decomposition temperature is a key indicator of thermal stability.[2]
-
Impact Sensitivity (IS): Measured using standard methods like the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test, which determines the energy required to cause a reaction upon impact.[2]
-
Detonation Performance (v_D, P): These parameters are often calculated using specialized software like EXPLO5, based on the compound's density and calculated heat of formation.[2]
3.3. Biological Activity Assays
-
Antifungal Susceptibility Testing: The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.[5][9]
-
Anticancer Activity (Cytotoxicity): The antiproliferative activity against cancer cell lines (e.g., MCF7, HepG2, A549) is commonly evaluated using the MTT assay to determine IC₅₀ values.[10]
-
Antitrypanosomal Activity: The efficacy against T. cruzi (IC₅₀) and cytotoxicity against mammalian cells (CC₅₀) are determined using photometric or other relevant biological assays to calculate the selectivity index.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 11. benchchem.com [benchchem.com]
4-Nitro-2H-1,2,3-triazole: A Comparative Guide for Energetic Material Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Nitro-2H-1,2,3-triazole as a precursor for energetic materials, objectively weighing its properties against other relevant energetic compounds. Due to a scarcity of publicly available experimental data for this compound, this guide leverages data from its derivatives and closely related isomers to provide a comprehensive overview of its potential advantages.
This compound is a nitrogen-rich heterocyclic compound that serves as a foundational building block in the synthesis of advanced high-energy materials (HEMs).[1] Its high nitrogen content and the presence of the nitro group contribute to a high heat of formation, a key indicator of energetic potential.[1] The 1,2,3-triazole ring itself is known for its thermal stability, a desirable characteristic for energetic materials.[2][3]
Performance Comparison
A direct comparison of the energetic properties of this compound with common benchmarks like RDX and HMX is challenging due to the limited data. However, analysis of its derivatives provides significant insights. For instance, the N-amination of 4-nitro-1,2,3-triazole results in compounds classified as primary explosives with performance comparable to PETN, highlighting the energetic potential of the parent molecule.[4]
To contextualize its potential, the following table compares the properties of various nitrotriazole derivatives with the widely used explosives, RDX and HMX. It is important to note that the properties of this compound are likely to be influenced by its specific isomeric form. Computational studies have shown that regioisomerism significantly impacts the physicochemical and energetic characteristics of N-substituted 4-nitro-1,2,3-triazoles, with N3-derivatives exhibiting the highest density and enthalpy of formation.[5]
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Decomposition Temp. (°C) |
| This compound | ~1.7[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 | 24 | 190 |
| 4-Nitramino-5-nitro-1,2,3-2H-triazole | 1.87 | 8876 | 36.9 | 3.5 | Not Reported |
| 4-Azido-5-nitro-1,2,3-2H-triazole | Not Reported | 8669 | 32.9 | 4 | Not Reported |
| 3-Nitro-1,2,4-triazole (Form II) | 1.82 | 8213 | 27.45 | > 40 | Not Reported |
| RDX (Reference) | 1.82 | 8750 | 34.0 | 7.4 | 204 |
| HMX (Reference) | 1.91 | 9100 | 39.0 | 7.4 | 275 |
Data for derivatives are sourced from a comparative analysis of nitrotriazole compounds.[6]
Advantages of the this compound Scaffold
The primary advantage of this compound as an energetic precursor lies in its versatility and the ability to fine-tune the properties of its derivatives.[1][6] The triazole ring can be further functionalized, and the nitro group can be transformed to introduce other energetic moieties, allowing for the synthesis of a wide range of energetic materials with tailored performance characteristics.[1]
Computational studies suggest that the 1,2,3-triazole backbone, particularly the 2H-isomer, can contribute to higher density and heat of formation compared to 1,2,4-triazole isomers, which are crucial factors for detonation performance.[7] The inherent stability of the triazole ring can also lead to the development of energetic materials with improved thermal stability.[2][8]
Experimental Protocols
Accurate and reproducible experimental data is paramount in the field of energetic materials. Below are detailed methodologies for key experiments used to characterize the performance of energetic precursors and their derivatives.
Synthesis of this compound
The most common method for synthesizing this compound is through the direct nitration of 2H-1,2,3-triazole.[1]
Protocol:
-
Preparation of Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared, typically at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.
-
Nitration Reaction: 2H-1,2,3-triazole is slowly added to the nitrating mixture with constant stirring, maintaining the low temperature. The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) attacks the triazole ring.[1]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured onto ice water to precipitate the product.
-
Purification: The crude product is then filtered, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This method is crucial for determining the decomposition temperature and overall thermal stability of energetic materials.[8][9]
Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 0.5-2.0 mg) of the energetic material is placed in an aluminum or copper crucible.[6]
-
Instrument Setup: The crucible is hermetically sealed and placed in the DSC/TGA instrument. An empty, sealed crucible is used as a reference.
-
Analysis: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6] The DSC measures the heat flow into or out of the sample, while the TGA measures the change in mass as a function of temperature. The onset of a sharp exothermic peak in the DSC curve indicates the decomposition temperature.[8]
Impact Sensitivity Testing: BAM Fallhammer Method
This standardized test determines the sensitivity of an energetic material to impact.[10]
Protocol:
-
Sample Preparation: A small, measured amount of the explosive sample is placed in a standardized apparatus.[10]
-
Test Execution: A drop weight of a known mass is released from a specified height onto the sample.
-
Observation: The outcome (explosion, crackling, or no reaction) is recorded.
-
Data Analysis: The test is repeated at different drop heights to determine the energy at which there is a 50% probability of initiation.
Conclusion
This compound is a promising energetic precursor due to its high nitrogen content, inherent stability of the triazole ring, and the versatility it offers for the synthesis of a new generation of energetic materials. While direct experimental data on its performance is limited, the energetic properties of its derivatives suggest a high potential. Further research to fully characterize this compound and its isomers is warranted to unlock its full potential in the development of advanced energetic materials with tailored properties for various applications.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Energetics from the N-Amination of 4-Nitro-1,2,3-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 4-Nitro-2H-1,2,3-triazole: Unveiling Theoretical Predictions and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental data for 4-Nitro-2H-1,2,3-triazole, a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials and medicinal chemistry. Due to the limited availability of direct experimental data for the 2H tautomer, this guide also includes comparative data for its 1H analogue and other relevant derivatives to provide a broader context for its predicted and observed properties.
Executive Summary
This compound is a high-nitrogen content molecule with a calculated positive heat of formation, suggesting its potential as an energetic material.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial in predicting its energetic performance and stability. Experimental validation of these theoretical predictions is essential for its practical application and is typically achieved through spectroscopic and thermal analysis techniques. This guide synthesizes the available theoretical predictions and experimental findings to offer a holistic view of the current understanding of this molecule.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its related compounds. It is important to note that specific experimental data for the 2H tautomer is scarce in the literature.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound (Target Compound) | 4-Nitro-1H-1,2,3-triazole (Tautomer/Isomer) | 2-Methyl-4-nitro-2H-1,2,3-triazole (Analogue) | Data Type |
| Molecular Formula | C₂H₂N₄O₂[2] | C₂H₂N₄O₂ | C₃H₄N₄O₂ | --- |
| Molecular Weight ( g/mol ) | 114.06[2] | 114.06 | 128.09[3] | --- |
| Appearance | Solid[3] | --- | --- | Experimental |
| ¹H NMR (ppm) | Not available | Not available | Not available | --- |
| ¹³C NMR (ppm) | Not available | 122.4, 146.9[1] | Not available | Experimental[1] |
| IR (cm⁻¹) | Not available | Not available | Not available | --- |
Table 2: Energetic and Thermal Properties
| Property | This compound (Target Compound) | 4-Nitro-1H-1,2,3-triazole (Tautomer/Isomer) | Other Nitro-triazoles (for context) | Data Type |
| Density (g/cm³) | 1.7 (Predicted)[1] | Not available | 1.82 (3-Nitro-1H-1,2,4-triazole)[4] | Theoretical/Experimental[1][4] |
| Heat of Formation (kJ/mol) | Positive (Predicted)[1] | Not available | --- | Theoretical[1] |
| Detonation Velocity (m/s) | Not available | Not available | 8194 (3-Nitro-1H-1,2,4-triazole)[4] | Calculated[4] |
| Detonation Pressure (GPa) | Not available | Not available | 27.4 (3-Nitro-1H-1,2,4-triazole)[4] | Calculated[4] |
| Decomposition Temperature (°C) | Not available | Not available | >220 (3-Nitro-1H-1,2,4-triazole)[4] | Experimental[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and characterization of this compound. The following protocols are based on established procedures for similar nitro-triazole compounds.
Synthesis: Direct Nitration of 2H-1,2,3-triazole
The most common route for the synthesis of this compound is the direct nitration of the parent 2H-1,2,3-triazole.[5]
-
Nitrating Mixture Preparation: A mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared in a flask cooled in an ice bath.
-
Reaction: 2H-1,2,3-triazole is added portion-wise to the nitrating mixture while maintaining a low temperature.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured onto crushed ice, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The frequencies of absorption bands are assigned to specific functional groups.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
-
Analysis: The fragmentation pattern is analyzed to confirm the molecular weight and structure.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) is placed in an aluminum or copper crucible.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The DSC measures the heat flow, while the TGA measures the mass loss as a function of temperature.
-
Analysis: The onset of exothermic decomposition from the DSC curve indicates the decomposition temperature. The TGA curve provides information on the thermal stability and decomposition pathway.
-
Visualization of the Research Workflow
The following diagram illustrates the logical relationship between theoretical calculations and experimental validation in the study of energetic materials like this compound.
Caption: Workflow for the study of this compound.
Conclusion
The study of this compound presents a compelling case for the synergy between theoretical predictions and experimental validation. While computational chemistry provides valuable insights into its potential as an energetic material, the scarcity of direct experimental data highlights the need for further research. The synthesis and thorough characterization of this compound are critical next steps to confirm its predicted properties and to explore its practical applications. This guide serves as a foundational resource for researchers embarking on the investigation of this and other novel energetic materials.
References
Comparative Performance Analysis of 4-Nitro-2H-1,2,3-triazole and its Analogs as Energetic Materials
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the validated properties of 4-Nitro-2H-1,2,3-triazole and its derivatives, positioning it against other nitrotriazole-based energetic materials. Due to a notable gap in publicly available experimental data for the energetic performance of this compound, this guide leverages data from its close analogs, such as 4-Methyl-5-nitro-2H-1,2,3-triazole and various C- and N-substituted nitrotriazoles, to provide a contextual performance evaluation. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key characterization techniques are provided.
Physicochemical and Energetic Properties: A Comparative Overview
The energetic properties of nitrotriazoles are intrinsically linked to their molecular structure, including the degree of nitration, the nature of substituents, and the isomeric form. The introduction of a nitro group (-NO₂) to the triazole ring is a key strategy for enhancing the energetic performance of these heterocyclic compounds.[1] The high nitrogen content of the triazole ring, coupled with the oxidizing nature of the nitro group, contributes to a high heat of formation and density, which are desirable characteristics for energetic materials.[2]
Table 1: Physicochemical and Energetic Properties of this compound and Comparative Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Decomposition Temp. (°C) |
| This compound | C₂H₂N₄O₂ | 114.06[2] | 1.7[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-Methyl-5-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 129.11[1] | 1.555[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | C₂H₂N₆O₄ | 190.08 | 1.83[4] | 8843[4] | 36.2[4] | 24[4] | 190[4] |
| 4-Nitramino-5-nitro-1,2,3-2H-triazole | C₂H₂N₆O₄ | 190.08 | 1.87[4] | 8876[4] | 36.9[4] | 3.5[4] | Not Reported |
| 4-Azido-5-nitro-1,2,3-2H-triazole | C₂HN₇O₂ | 167.08 | Not Reported | 8669[4] | 32.9[4] | 4[4] | Not Reported |
| RDX (Reference) | C₃H₆N₆O₆ | 222.12 | 1.80[4] | 8762[4] | 35.0[4] | 7.5[4] | 230[4] |
Note: The absence of reported data for this compound's key energetic performance indicators highlights a significant area for future research.
Synthesis and Characterization Workflow
The synthesis of nitrotriazoles is a critical aspect of their development as energetic materials. The general workflow involves the formation of the triazole ring followed by nitration, or the use of nitro-containing precursors in the cyclization step.
Experimental Protocols
Synthesis of this compound (Illustrative)
While various synthetic routes exist, a common method involves the nitration of a 1,2,3-triazole precursor. The following is a generalized protocol based on established methods for the nitration of heterocyclic compounds.
Materials:
-
1,2,3-triazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Dissolve 1,2,3-triazole in a minimal amount of concentrated sulfuric acid.
-
Slowly add the triazole solution to the nitrating mixture while maintaining a low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Determination of Energetic Properties
Detonation Velocity and Pressure: These crucial performance indicators are often calculated based on theoretical models (e.g., Chapman-Jouguet theory) using experimental density and calculated heat of formation.[5] Experimental determination typically involves specialized equipment and is beyond the scope of a standard laboratory.
Impact Sensitivity (BAM Fallhammer Test):
-
A small, precisely weighed sample of the energetic material is placed in a standardized apparatus.
-
A drop weight of a known mass is released from a specified height onto the sample.
-
The test is repeated at various drop heights to determine the energy at which there is a 50% probability of causing an explosion (reported in Joules).[3]
Thermal Stability (DSC/TGA):
-
A small sample (typically 1-5 mg) is placed in a crucible (e.g., aluminum).
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Differential Scanning Calorimetry (DSC) measures the heat flow to or from the sample compared to a reference, identifying the onset and peak of exothermic decomposition events.
-
Thermogravimetric Analysis (TGA) measures the mass loss of the sample as a function of temperature, indicating the decomposition temperature range.[6]
Structure-Property Relationships
The energetic performance of nitrotriazoles is highly dependent on the substitution pattern on the triazole ring. This relationship can be visualized as a logical flow where the introduction of specific functional groups modulates key properties.
Conclusion
This compound serves as a foundational structure for a range of energetic materials. While its own energetic performance characteristics are not well-documented in available literature, the analysis of its derivatives provides valuable insights. The introduction of additional nitro, amino, or azido groups allows for the fine-tuning of properties such as density, detonation performance, and sensitivity. For instance, the addition of a C-amino group can enhance density and detonation velocity, while an N-amino group tends to increase the heat of formation and decrease sensitivity.[7] Further experimental investigation into this compound is warranted to fully characterize its potential as an energetic material and to provide a more direct benchmark for its more complex derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 4-Nitro-2H-1,2,3-triazole and Its Derivatives as Energetic Materials
This guide provides a comprehensive benchmark study of 4-Nitro-2H-1,2,3-triazole and related nitrotriazole compounds for researchers, scientists, and drug development professionals in the field of energetic materials. The following sections present a comparative analysis of their performance, supported by experimental data, to offer insights into their potential as high-energy density materials.
Performance Benchmark: Nitrotriazole Derivatives vs. RDX
The energetic properties of nitrotriazole derivatives are often benchmarked against established explosives like RDX (Cyclotrimethylenetrinitramine) to evaluate their performance. The data presented in the following tables summarizes key performance indicators, offering a valuable resource for the development of new high-energy density materials.[1][2] The derivatization of the 5-nitro-1,2,3-2H-triazole core, a close analogue of this compound, allows for the fine-tuning of these energetic properties.[1]
Table 1: Energetic Properties of 5-Nitro-1,2,3-2H-triazole Derivatives Compared to RDX [1]
| Compound | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Pressure (GPa) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | - | - | 32.9 | 8669 | 4 |
| 2-Amino-4-azido-5-nitro-1,2,3-2H-triazole | - | - | 33.0 | 8756 | 3 |
| RDX (Reference) | 205 | 1.80 | 35.0 | 8762 | 7.5 |
Note: A hyphen (-) indicates that the data was not specified in the source document.
Table 2: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol |
| Density | 1.7 g/cm³ |
Advanced Energetic Materials: Trinitromethyl Nitrotriazole (TNMNT) and its Salts
Recent research into more complex nitrotriazole derivatives, such as trinitromethyl nitrotriazole (TNMNT), has shown promising results. TNMNT and its salts exhibit high density and excellent detonation properties, making them potential candidates for solid propellants and melt-castable explosives.[4]
Table 3: Energetic Performance of Trinitromethyl Nitrotriazole (TNMNT) and its Salts [4]
| Compound | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Pressure (GPa) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
| TNMNT (Compound 6) | 138 | 1.96 | 35.23 | 9031 | 8 |
| Hydrazinium Salt of TNMNT (Compound 9) | - | - | 34.24 | 8952 | - |
| Potassium Salt of TNMNT (Compound 10·H₂O) | - | - | 36.22 | 8899 | - |
Note: A hyphen (-) indicates that the data was not specified in the source document.
Experimental Protocols
The synthesis and characterization of nitrotriazole-based energetic materials involve multi-step chemical reactions and various analytical techniques to ensure purity and determine energetic properties.[1]
Synthesis Methodologies
Two primary routes for the synthesis of substituted nitrotriazoles are cyclization of acyclic precursors and direct nitration of a pre-formed triazole ring.[5]
Method 1: Synthesis via Cyclization This method is a primary route for forming the 4-Methyl-5-nitro-1,2,3-triazole ring system.[5] The synthesis involves the condensation of ethyl 2,2-dinitroacetate with acetaldehyde in the presence of sodium azide, which facilitates the cyclization to form the triazole ring.[5]
Method 2: Direct Nitration of a Triazole Precursor This approach involves the direct nitration of a corresponding methylated triazole precursor.[5] While a specific protocol for 4-Methyl-5-nitro-2H-1,2,3-triazole is not detailed in the available literature, the nitration of similar 2-substituted-2H-1,2,3-triazoles is a well-established method.[5]
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared at a low temperature (e.g., 0 °C).[5]
-
Addition of Substrate: The triazole precursor is added portion-wise to the nitrating mixture while maintaining the low temperature.[5]
-
Reaction: The mixture is stirred at a controlled temperature for a specific period.[5]
-
Work-up: The reaction is quenched by pouring it onto ice, followed by extraction and purification of the product.
Characterization of Energetic Properties
-
Density (ρ): Measured experimentally using gas pycnometry or calculated from single-crystal X-ray diffraction data.[1]
-
Thermal Stability (Td): Determined using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), typically with a heating rate of 5 °C·min⁻¹ or 10 °C·min⁻¹.[1][4]
-
Detonation Velocity (D): Measured using methods like the ion gap test, where the material is initiated in a confined tube with probes at set distances.[6] The time intervals between the shorting of successive probes are measured to calculate the velocity.[6]
-
Detonation Pressure (P) and other performance parameters: Often calculated using computational methods and software like Cheetah 5.0, based on experimentally determined densities and calculated heats of formation.[7]
-
Impact Sensitivity: Determined using standard drop weight impact testers.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of these energetic materials, as well as the logical relationship between the chemical structure of nitrotriazoles and their resulting energetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 4. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-Nitro-2H-1,2,3-triazole proper disposal procedures
Proper management and disposal of 4-Nitro-2H-1,2,3-triazole are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its energetic and potentially hazardous nature, this compound requires meticulous handling throughout its lifecycle, from use to final disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is a nitrogen-rich heterocyclic compound. The presence of the nitro group (-NO2) and the triazole ring contribute to its high energy content and a positive enthalpy of formation.[1] As with many organic nitro compounds, it must be handled as a potentially energetic material. The primary hazards include:
-
Thermal Instability : The compound may decompose exothermically at elevated temperatures, which could lead to a runaway reaction.[2][3] The nitro group significantly lowers the thermal stability compared to non-nitrated analogs.[2]
-
Potential for Explosion : Nitro-containing compounds can be sensitive to shock, friction, heat, or static discharge.[3]
-
Toxicity : While specific toxicological properties are not thoroughly investigated, similar nitro compounds are known to be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5] Inhalation may cause respiratory irritation.[4][6]
-
Flammability : The material is flammable and can burn, potentially with high energy release.[3][4]
Given these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of via standard laboratory drains or in regular trash. [3][7]
Quantitative Data Summary
The table below summarizes key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol [1][4] |
| Density | 1.7 g/cm³[1] |
| Appearance | Solid |
Step-by-Step Disposal Protocol
The only approved disposal method for this compound is through a licensed and certified hazardous waste disposal company. The recommended procedure is incineration in a specialized facility equipped with afterburners and scrubbers to handle potentially energetic materials and toxic combustion byproducts like nitrogen oxides (NOx).[4]
Experimental Protocol: Hazardous Waste Segregation, Collection, and Storage
This protocol details the steps for safely accumulating the waste in the laboratory prior to professional pickup.
1. Required Personal Protective Equipment (PPE) Before beginning any waste handling procedures, ensure all required PPE is worn correctly.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[4][5] |
| Body Protection | A laboratory coat.[5] |
| Respiratory Protection | For handling powders outside of a fume hood or in case of dust formation, use an appropriate particle respirator (e.g., N95/P95). For higher-level protection, use cartridges effective against organic vapors and particulates (e.g., OV/AG/P99).[4] |
2. Waste Segregation and Container Selection
-
Isolate the Waste Stream : Do not mix this compound waste with any other chemical waste streams to prevent unforeseen reactions.[8][9]
-
Select an Appropriate Container :
3. Waste Collection
-
Solid Waste : Carefully transfer any surplus, expired, or unwanted solid this compound into the designated hazardous waste container.[5] Perform this transfer inside a chemical fume hood using non-sparking tools to minimize dust creation and ignition risk.[3][4]
-
Contaminated Materials : Any items contaminated with the compound (e.g., gloves, weigh boats, paper towels, spill cleanup debris) must also be placed in the same designated hazardous waste container.[4][5]
-
Solutions : If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the container material is compatible with the solvent.
4. Labeling the Waste Container Proper labeling is a critical regulatory requirement.
-
Clearly affix a hazardous waste label to the container from the moment accumulation begins.[8]
-
The label must include:
5. Temporary On-Site Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[3][8]
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[5][8]
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
Store liquid waste containers within secondary containment to prevent the spread of spills.[9]
6. Arranging for Professional Disposal
-
Do not accumulate more than 10 gallons of hazardous waste in your lab.[9] Schedule regular pickups.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. reddit.com [reddit.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 4-Nitro-2H-1,2,3-triazole
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling 4-Nitro-2H-1,2,3-triazole. Adherence to these protocols is mandatory to ensure a safe research environment.
The chemical this compound (CAS No. 84406-63-3) is a substance for which the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Due to its nature as a nitro compound, it should be handled with extreme caution, treating it as a potentially energetic and toxic material. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side-shields | Chemical-resistant gloves (Butyl rubber recommended) | Laboratory coat | Not generally required |
| Weighing & Transfer (Solid) | Safety glasses with side-shields | Chemical-resistant gloves (Butyl rubber recommended) | Laboratory coat | Air-purifying respirator (APR) with organic vapor/particulate cartridges |
| Reaction Setup & Synthesis | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber recommended) | Fire/flame-resistant laboratory coat; chemical-resistant apron | All work must be conducted in a certified chemical fume hood |
| Work-up & Purification | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber recommended) | Fire/flame-resistant laboratory coat; chemical-resistant apron | All work must be conducted in a certified chemical fume hood |
| Spill & Emergency Response | Tightly fitting safety goggles and a face shield | Heavy-duty chemical-resistant gloves (Butyl rubber recommended) | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges or SCBA |
| Waste Disposal | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber recommended) | Fire/flame-resistant laboratory coat; chemical-resistant apron | Work in a well-ventilated area or chemical fume hood |
Note: Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1] Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound.
Procurement and Receipt
-
Order the minimum quantity of this compound required for the experimental work.
-
Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.
-
Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard symbols.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage area should be clearly marked with a warning sign for energetic materials.
Handling and Use (Experimental Protocol)
-
Risk Assessment: Before any new experiment, a thorough risk assessment must be conducted and documented.
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer:
-
Reaction:
-
Set up reactions in a way that avoids friction, impact, and electrostatic discharge.
-
Use appropriate shielding for reactions involving energetic materials.
-
Avoid heating the compound unnecessarily.
-
-
Housekeeping: Keep the work area clean and free of clutter. Wash hands thoroughly after handling and before leaving the laboratory.[1]
Accidental Release Measures
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Use personal protective equipment to avoid dust formation and breathing vapors, mist, or gas.[1]
-
Without creating dust, pick up and arrange for disposal.[1] Sweep up and shovel the material into suitable, closed containers for disposal.[1]
-
Do not let the product enter drains.[1]
First Aid Measures
-
General advice: Consult a physician and show them the safety data sheet.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial.
Waste Segregation and Collection
-
All waste materials contaminated with this compound must be collected in designated, labeled, and sealed containers.
-
Do not mix this waste with other chemical waste streams.
Disposal Method
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
-
The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber. Extra care should be taken during ignition as this material may be highly flammable.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
Experimental Workflow Diagram
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
